5-Acetyl-2-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
5-acetyl-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
IHMGMXZMAYFBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Solubility Profile of 5-Acetyl-2-fluorobenzoic Acid: Determination and Thermodynamic Analysis
Topic: Solubility Profile of 5-Acetyl-2-fluorobenzoic Acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
5-Acetyl-2-fluorobenzoic acid (CAS 1216048-89-3) is a critical intermediate in the synthesis of non-steroidal androgen receptor antagonists and other fluorinated pharmaceutical scaffolds. Despite its synthetic utility, specific experimental solubility data remains sparse in public repositories. This guide provides a rigorous framework for establishing the solubility profile of this compound, utilizing Quantitative Structure-Property Relationships (QSPR) based on structural analogs (Benzoic acid, 4-Fluorobenzoic acid) and detailing a self-validating experimental protocol for precise determination. Understanding this profile is essential for optimizing recrystallization yields and solvent selection during process scale-up.
Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| Chemical Name | 5-Acetyl-2-fluorobenzoic acid |
| CAS Number | 1216048-89-3 |
| Molecular Formula | C₉H₇FO₃ |
| Molecular Weight | 182.15 g/mol |
| Key Functional Groups | Carboxylic acid (Hydrophilic/H-donor), Ketone (Polar aprotic), Fluorine (Lipophilic/Electron-withdrawing) |
| Predicted LogP | ~2.0 (Moderate Lipophilicity) |
Theoretical Solubility Behavior
The solubility of 5-Acetyl-2-fluorobenzoic acid is governed by the interplay between its polar carboxylic acid head, the dipole-inducing acetyl group, and the hydrophobic fluoro-substituted benzene ring.
-
Polar Protic Solvents (Methanol, Ethanol): Expected to show high solubility due to hydrogen bonding with the carboxylic acid and ketone oxygen.
-
Polar Aprotic Solvents (Acetone, Acetonitrile): High solubility is predicted due to dipole-dipole interactions, particularly effective for the acetyl moiety.
-
Non-Polar Solvents (Toluene, Hexane): Solubility will likely be limited by the high crystal lattice energy typical of para-substituted benzoic acid derivatives.
Experimental Methodology: Self-Validating Protocol
To generate an accurate solubility profile, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification is the gold standard. This protocol includes built-in checkpoints to ensure thermodynamic equilibrium is reached.
Reagents and Equipment
-
Solute: 5-Acetyl-2-fluorobenzoic acid (Purity >99.0%).
-
Solvents: HPLC grade Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water.
-
Equipment: Orbital shaker with temperature control (±0.05 K), HPLC system (UV detector), 0.45 µm PTFE syringe filters.
Step-by-Step Determination Workflow
-
Preparation: Add excess solid solute to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24 hours.
-
Validation Check (Time-Course Analysis): Sample the supernatant at 24h, 36h, and 48h. Equilibrium is confirmed only when the concentration deviation is <1.0% between consecutive time points.
-
Sampling: Stop agitation and allow settling for 2 hours. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation).
-
Quantification: Dilute the filtrate and analyze via HPLC.
-
Solid Phase Analysis: Analyze the residual solid via XRPD (X-Ray Powder Diffraction) to detect any solvate formation or polymorphic transitions.
Visualization: Solubility Determination Workflow
Caption: Figure 1. Self-validating workflow for solubility determination, ensuring thermodynamic equilibrium and phase stability.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is widely used for benzoic acid derivatives to correlate mole fraction solubility (
-
A, B, C: Empirical parameters determined via non-linear regression.
-
Utility: Provides the highest accuracy for polar organic solutes in polar solvents.
Van't Hoff Equation
Used to calculate the apparent thermodynamic properties of dissolution:
- (Enthalpy of Dissolution): Positive values indicate an endothermic process (solubility increases with T).
- (Entropy of Dissolution): Positive values indicate increased disorder upon dissolution.
Predicted Solubility Trends (Comparative Analysis)
Based on structural analogs (Benzoic Acid and 4-Fluorobenzoic Acid), the expected solubility profile at 298.15 K is:
| Solvent Class | Representative Solvent | Predicted Solubility ( | Mechanistic Driver |
| Polar Aprotic | Acetone / DMF | High (> 0.15) | Disruption of dimer network; strong dipole interaction with acetyl group. |
| Polar Protic | Ethanol / Methanol | Moderate (0.05 - 0.10) | Hydrogen bonding solvation; limited by hydrophobic fluoro-phenyl ring. |
| Esters | Ethyl Acetate | Moderate (0.04 - 0.08) | Good compatibility with acetyl group; moderate polarity match. |
| Non-Polar | Toluene | Low (< 0.01) | Lack of H-bonding capability; high energy cost to break crystal lattice. |
| Aqueous | Water | Very Low (< 0.001) | Hydrophobic effect dominates despite carboxylic acid group. |
Practical Implications for Purification
Solvent Selection for Crystallization
The ideal crystallization solvent requires high solubility at high temperatures and low solubility at low temperatures (steep solubility curve).
-
Recommended System: Ethanol/Water or Methanol/Water mixtures.
-
Reasoning: The acetyl and carboxyl groups provide good solubility in hot alcohol. Adding water (anti-solvent) drastically reduces solubility, driving high-yield precipitation.
-
-
Alternative: Toluene (cooling crystallization).
-
Reasoning: Low baseline solubility at room temperature means high recovery if the compound can be dissolved at boiling point.
-
Process Safety
-
Polymorphism: Fluorinated benzoic acids are prone to polymorphism. The "Solid Phase Analysis" step in the protocol (Figure 1) is critical. If the XRPD pattern changes after equilibration, a solvent-mediated polymorphic transition has occurred, which affects bioavailability and patentability.
References
-
Thermodynamics of Solutions I: Benzoic Acid and Acetylsalicylic Acid. Journal of Chemical & Engineering Data. Detailed methodology on solubility determination for benzoic acid derivatives.
-
Solubility of Benzoic Acid in Organic Solvents. Scribd / Technical Data. Provides baseline data for structural analogs in 57 solvents.
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids. ScholarWorks @ UTRGV. Analysis of the structural impact of fluorine substitution on benzoic acid stability and acidity.
-
4-Fluorobenzoic acid Physical Properties. Wikipedia / PubChem. Reference data for the closest structural analog (4-fluoro isomer).
-
BenchChem Technical Guide: Solubility Profile of Fluorobenzoic Acids. BenchChem. General protocols for determining solubility of fluorinated intermediates.
The Strategic Role of 5-Acetyl-2-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-fluorobenzoic acid is a versatile, fluorinated building block that is gaining increasing attention in the field of medicinal chemistry. Its unique trifunctional architecture, featuring a carboxylic acid, a ketone, and a strategically positioned fluorine atom, offers a powerful platform for the synthesis of complex and biologically active molecules. The fluorine substituent significantly influences the molecule's physicochemical properties, including acidity and lipophilicity, which can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide explores the synthesis, reactivity, and diverse applications of 5-Acetyl-2-fluorobenzoic acid in drug discovery, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.
Introduction: The Emergence of a Privileged Scaffold
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently demonstrating improved metabolic stability, enhanced binding affinity, and better membrane permeability. 5-Acetyl-2-fluorobenzoic acid embodies the strategic advantage of fluorine incorporation. The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid, while the acetyl group provides a versatile handle for a wide array of chemical transformations. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds and other complex molecular architectures that are prevalent in many therapeutic agents. While extensive research exclusively focused on 5-Acetyl-2-fluorobenzoic acid is not widely documented in public literature, its structural motifs suggest significant potential for the development of novel bioactive compounds, particularly in the areas of anti-inflammatory and anticancer agents.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 5-Acetyl-2-fluorobenzoic acid is essential for its effective utilization in synthesis.
Table 1: Physicochemical Properties of 5-Acetyl-2-fluorobenzoic acid
| Property | Value | Source |
| CAS Number | 1216048-89-3 | |
| Molecular Formula | C₉H₇FO₃ | |
| Molecular Weight | 182.15 g/mol | |
| Boiling Point | 355.0±30.0 °C (Predicted) | |
| Density | 1.189±0.06 g/cm³ (Predicted) | |
| pKa | 3.49±0.25 (Predicted) |
Table 2: 1H NMR Data for 2-Fluorobenzoic acid
| Assignment | Shift (ppm) |
| A | 13.3 |
| B | 7.915 |
| C | 7.663 |
| D | 7.33 |
Source: ChemicalBook.[2]
Synthesis of 5-Acetyl-2-fluorobenzoic Acid: A Plausible Retrosynthetic Approach
While a specific, detailed, and publicly available protocol for the synthesis of 5-Acetyl-2-fluorobenzoic acid is not prevalent, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations reported for similar compounds. A common strategy involves the Friedel-Crafts acylation of a substituted fluorobenzene derivative.
A potential retrosynthetic pathway is outlined below:
Sources
Bioisosteric potential of 5-Acetyl-2-fluorobenzoic acid in drug design
Title: Strategic Utilization of 5-Acetyl-2-fluorobenzoic Acid: A Guide to Bioisosteric Scaffolding in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This technical guide analyzes 5-Acetyl-2-fluorobenzoic acid as a high-value pharmacophore scaffold. While often overlooked as a simple intermediate, this molecule represents a "privileged structure" in medicinal chemistry, offering a unique bioisosteric alternative to salicylic acid and a critical entry point for the synthesis of bioactive heterocycles (indazoles and quinazolines).
This guide is structured to provide actionable insights for medicinal chemists, focusing on:
-
The Ortho-Fluorine Effect: Modulating pKa and conformation.
-
Synthetic Access: A robust, self-validating oxidative protocol.
-
Application: A case study in kinase inhibitor design via scaffold hopping.
Part 1: Physicochemical Profile & Bioisosteric Rationale[1]
The strategic value of 5-Acetyl-2-fluorobenzoic acid lies in its ability to mimic the electrostatic environment of salicylic acid while eliminating metabolic liabilities.
The "Ortho-Fluorine" Effect
In drug design, placing a fluorine atom ortho to a carboxylic acid is a deliberate tactic to modulate acidity and lipophilicity.
-
pKa Modulation: The high electronegativity of fluorine exerts a strong inductive effect (-I), withdrawing electron density from the carboxylate group.
-
Benzoic Acid pKa: ~4.20
-
2-Fluorobenzoic Acid pKa: ~3.27[1]
-
5-Acetyl-2-fluorobenzoic Acid pKa (Predicted): ~2.9 – 3.1
-
Impact: The lower pKa ensures the acid is fully ionized at physiological pH (7.4), enhancing solubility and electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine) in binding pockets.
-
-
Conformational Locking: Unlike hydrogen, the fluorine atom creates a dipole-dipole repulsion with the carbonyl oxygen of the carboxylic acid. This forces the carboxylate group to twist out of coplanarity with the benzene ring, or adopt a specific low-energy conformation that can pre-organize the molecule for binding, reducing the entropic penalty upon docking.
Bioisosteric Replacement: Salicylate vs. Fluorobenzoate
Salicylic acid (2-hydroxybenzoic acid) is a classic anti-inflammatory scaffold. However, the phenolic hydroxyl group is a metabolic "soft spot," prone to rapid glucuronidation (Phase II metabolism).
| Feature | Salicylic Acid Scaffold | 5-Acetyl-2-fluorobenzoic Acid Scaffold | Advantage |
| H-Bonding | Donor & Acceptor (OH) | Acceptor only (F) | F is a poor donor but excellent acceptor; avoids non-specific binding. |
| Metabolism | High (Glucuronidation) | Low (C-F bond is metabolically inert) | Blocked C2 position: Prevents oxidative metabolism. |
| Lipophilicity | LogP ~ 2.26 | LogP ~ 1.8 - 2.1 (Tunable) | Fluorine increases local lipophilicity without compromising solubility. |
| Extension | Limited at C5 | Acetyl group at C5 | Synthetic Handle: The ketone allows rapid elaboration into heterocycles. |
Part 2: Synthetic Access & Derivatization
Objective: Synthesize 5-Acetyl-2-fluorobenzoic acid from commercially available precursors. Precursor: 1-(4-fluoro-3-methylphenyl)ethanone (CAS: 220227-14-1).
Experimental Protocol: KMnO4 Oxidation
Note: Direct nitration/halogenation of benzoic acids often yields mixtures. Oxidation of the toluene derivative is the most regioselective industrial route.
Reagents:
-
1-(4-fluoro-3-methylphenyl)ethanone (1.0 eq)
-
Potassium Permanganate (KMnO4) (2.5 eq)
-
Pyridine / Water (1:1 v/v)
-
Celite (Filter aid)
Step-by-Step Methodology:
-
Setup: In a 500mL round-bottom flask equipped with a reflux condenser, dissolve the starting acetophenone derivative in Pyridine/Water (10 mL/g).
-
Addition: Heat the solution to 60°C. Add KMnO4 portion-wise over 1 hour. Caution: Exothermic reaction.
-
Reflux: Increase temperature to 95°C and reflux for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (high Rf) should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the brown MnO2 precipitate through a Celite pad. Wash the pad with hot water.[2]
-
Concentrate the filtrate under reduced pressure to remove pyridine.
-
-
Acidification: Cool the aqueous residue in an ice bath (0°C). Slowly acidify to pH 2 using 2N HCl.
-
Isolation: The product, 5-Acetyl-2-fluorobenzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.
Yield Expectation: 75-85%. Validation: 1H NMR (DMSO-d6) should show loss of the aryl-methyl singlet (~2.3 ppm) and appearance of a broad COOH singlet (~13.0 ppm).
Part 3: Application Case Study – Kinase Inhibitor Design
Context: Many kinase inhibitors (e.g., for VEGFR or EGFR) utilize a bicyclic indazole core to mimic the adenine ring of ATP. Strategy: Use 5-Acetyl-2-fluorobenzoic acid as a "bifunctional linchpin" to construct a 3-methyl-1H-indazole scaffold.
Mechanism: Hydrazine Cyclization
The presence of the fluorine atom ortho to the acetyl group activates the ring for Nucleophilic Aromatic Substitution (SNAr). When treated with Hydrazine, the molecule undergoes a cascade reaction:
-
Hydrazine condenses with the acetyl ketone (Schiff base formation).
-
The distal nitrogen of the hydrazine attacks the C2-Fluorine position (intramolecular SNAr).
-
Aromatization yields the indazole core.
Diagram: Reaction Pathway (Graphviz)
Caption: Synthetic workflow converting the 5-Acetyl-2-fluorobenzoic acid scaffold into a bioactive Indazole core via hydrazine-mediated cyclization.
Part 4: References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Schmidt, A., & Dreger, A. (2011). Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry, 15(16), 2897-2970. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
The Strategic deployment of 5-Acetyl-2-fluorobenzoic Acid in the Synthesis of Advanced Fluorinated Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of 5-Acetyl-2-fluorobenzoic acid, a versatile and highly strategic building block for the construction of diverse fluorinated heterocyclic cores. We will delve into the nuanced reactivity of this trifunctional molecule, presenting field-proven insights and detailed, actionable protocols for its conversion into high-value fluorinated quinazolinones, pyridazinones, and benzoxazinones. Beyond mere procedural steps, this document elucidates the underlying mechanistic principles and the rationale behind experimental design, empowering researchers to harness the full potential of this pivotal synthetic intermediate.
The Fluorine Advantage in Medicinal Chemistry
The substitution of hydrogen with fluorine in a drug candidate can profoundly alter its biological activity. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to a range of beneficial effects. These include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[1]
-
Increased Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[2]
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity, and basicity, which in turn affects its solubility, membrane permeability, and overall pharmacokinetic profile.[2][3]
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be crucial for optimal interaction with a biological target.
5-Acetyl-2-fluorobenzoic Acid: A Profile of a Strategic Building Block
5-Acetyl-2-fluorobenzoic acid is a trifunctional building block that offers a unique combination of reactive sites. The interplay between the carboxylic acid, the acetyl group, and the fluorine-substituted aromatic ring dictates its chemical behavior and synthetic utility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇FO₃ | [4] |
| Molecular Weight | 182.15 g/mol | [4] |
| IUPAC Name | 5-acetyl-2-fluorobenzoic acid | [4] |
| Predicted Boiling Point | 355.0±30.0 °C | ChemicalBook |
| Predicted Density | 1.189±0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 3.49±0.25 | ChemicalBook |
Note: Predicted values are based on computational models and may vary from experimental data.
The ortho-fluoro substituent has a significant electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This enhanced acidity can facilitate certain reactions, such as esterification and amidation. The acetyl group, being a deactivating, meta-directing group, influences the regioselectivity of further electrophilic aromatic substitution reactions.
Synthetic Accessibility
The synthesis of 5-Acetyl-2-fluorobenzoic acid can be achieved through several routes, with Friedel-Crafts acylation of a suitable fluorobenzoic acid derivative being a common approach. Careful consideration of regioselectivity is crucial in such syntheses.
Synthetic Transformations: Building Fluorinated Heterocyclic Scaffolds
The true value of 5-Acetyl-2-fluorobenzoic acid lies in its ability to serve as a precursor to a variety of medicinally relevant heterocyclic scaffolds. The presence of both a keto and a carboxylic acid functionality allows for a range of cyclocondensation reactions with binucleophiles.
Synthesis of Fluorinated Quinolazolinones
Quinolazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of a fluorinated quinazolinone from 5-Acetyl-2-fluorobenzoic acid can be envisioned through a multi-step sequence involving an initial transformation to the corresponding 2-amino derivative.
Conceptual Workflow: From Benzoic Acid to Quinolazolinone
Caption: Conceptual workflow for the synthesis of a fluorinated quinazolinone.
Experimental Protocol: Synthesis of 6-Acetyl-7-fluoro-4(3H)-quinazolinone (Hypothetical)
This protocol is a scientifically informed projection based on established methods for quinazolinone synthesis from 2-aminobenzoic acids.[5][6]
Step 1: Synthesis of 2-Amino-5-acetylbenzoic Acid (This intermediate would first need to be synthesized from 5-Acetyl-2-fluorobenzoic acid via nitration and subsequent reduction, a common synthetic route for introducing an amino group ortho to a carboxylic acid on a benzene ring).
Step 2: Cyclocondensation to form the Quinazolinone Ring
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-acetylbenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-Acetyl-7-fluoro-4(3H)-quinazolinone.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both the reagent (source of the N1 and C2 atoms of the quinazolinone ring) and the solvent. A large excess is used to drive the reaction to completion.
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the condensation and subsequent ring closure.
-
Aqueous Work-up: The product is typically a solid that is insoluble in water, allowing for its precipitation and easy separation from the highly polar formamide.
Synthesis of Fluorinated Pyridazinones
Pyridazinones are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. The γ-keto acid-like structure of 5-Acetyl-2-fluorobenzoic acid makes it an ideal precursor for the synthesis of pyridazinones through condensation with hydrazine derivatives.[3]
Conceptual Workflow: From Keto-Acid to Pyridazinone
Caption: Conceptual workflow for the synthesis of a fluorinated pyridazinone.
Experimental Protocol: Synthesis of 6-(3-carboxy-4-fluorophenyl)-3-methylpyridazin-4(1H)-one (Hypothetical)
This protocol is based on well-established methods for the synthesis of pyridazinones from γ-keto acids and hydrazine.[3]
-
Reaction Setup: To a solution of 5-Acetyl-2-fluorobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask, add hydrazine hydrate (1.1-1.2 eq).
-
Heating: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.
-
Isolation: The crude product can be triturated with a non-polar solvent like diethyl ether or hexane to induce solidification and remove non-polar impurities.
-
Purification: The solid product is then collected by filtration and can be purified by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: This is the simplest source of the N-N unit required for the pyridazinone ring. Substituted hydrazines can be used to introduce diversity at the N1 position.
-
Protic Solvent: Solvents like ethanol or acetic acid are good choices as they can solvate both the starting materials and facilitate the proton transfer steps involved in the condensation and cyclization mechanism.
-
Reflux Conditions: Similar to the quinazolinone synthesis, heating is necessary to drive the dehydration and ring-closing steps of the reaction.
Synthesis of Fluorinated Benzoxazinones
Benzoxazinones are valuable heterocyclic scaffolds in drug discovery. The synthesis of a fluorinated benzoxazinone from 5-Acetyl-2-fluorobenzoic acid would likely proceed via an initial conversion to a 2-amino derivative, followed by cyclization.
Conceptual Workflow: From Amino-Acid to Benzoxazinone
Caption: Conceptual workflow for the synthesis of a fluorinated benzoxazinone.
Experimental Protocol: Synthesis of 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one (Hypothetical)
This protocol is adapted from general methods for benzoxazinone synthesis from anthranilic acids.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-acetylbenzoic acid (1.0 eq) in acetic anhydride (5-10 eq).
-
Heating: Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Isolation: Slowly pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 6-Acetyl-2-methyl-4H-3,1-benzoxazin-4-one.
Causality Behind Experimental Choices:
-
Acetic Anhydride: This reagent serves a dual purpose: it acylates the amino group and acts as a dehydrating agent to facilitate the cyclization to form the benzoxazinone ring. The methyl group at the 2-position originates from the acetic anhydride.
-
Aqueous Quench: This step is crucial for both precipitating the less polar product and safely quenching the reactive acetic anhydride.
Conclusion and Future Perspectives
5-Acetyl-2-fluorobenzoic acid stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its trifunctional nature allows for the strategic and efficient construction of a diverse range of fluorinated heterocyclic scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full potential of this intermediate in the design and synthesis of novel drug candidates. The continued exploration of new reaction methodologies and the application of this building block in the synthesis of complex, biologically active molecules will undoubtedly lead to further advancements in drug discovery.
References
- Al-Salem, H.S.A.; Hegazy, G.H.; El-Taher, K.E.H.; El-Messery, S.M.; Al-Obaid, A.M.; El-Subbagh, H.I. Synthesis, Anticonvulsant Activity and Molecular Modeling Study of Some New Hydrazinecarbothioamide, Benzenesulfonohydrazide, and Phenacylacetohydrazide Analogues of 4(3H)-Quinazolinone. Bioorganic & Medicinal Chemistry, 2014, 22(15), 4109-4119.
-
Inhance Technologies. How Is Fluorine Used in the Medical Field? [Link]
- Jahangirian, H.; Rafiee-Moghaddam, R.; et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 2013, 12(3), 431-439.
- Kumar, A.; Bansal, D.; Bajaj, K.; Sharma, S. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 2003, 11(23), 5281-5291.
- Li, J. T.; Li, X. L.; et al. An efficient synthesis of 2,3-disubstituted-4(3H)-quinazolinones under solvent-free conditions. Chinese Chemical Letters, 2006, 17(10), 1277-1280.
- Liu, Z. M.; Yang, Y. P.; et al. Synthesis and anti-influenza A virus activity of 2-pyridinyl-3-substituted-4(3H)-quinazolinones. Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 242-245.
-
Meliha Burcu Gürdere. Synthesis of fluorinated quinazoline derivatives. [Link]
- Patel, M. V.; Bell, R.; et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 2023, 28(2), 978.
- S. N. Taleb, M. M. F. Ismail and M. M. Kandeel. Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 2004, 9(8), 705-711.
- Sreenivasa, S.; Manojkumar, K. E.; et al. 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(3), o387.
- Tihanyi, D.; Gáti, T.; et al. Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2012, (i), 1-35.
-
Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
- Zayed, M.F. New Fluorinated Quinazolinone Derivatives as Anticonvulsant Agents. Journal of Taibah University Medical Sciences, 2014, 9(2), 104-109.
- Zhang, D.; Song, D.; et al. Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 2017, 7(87), 55255-55265.
- Zewge, D.; Chen, C. Y.; et al. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 2004, 9(8), 705-711.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Advanced Crystal Structure Analysis of 5-Acetyl-2-fluorobenzoic Acid Derivatives
Content Type: Technical Whitepaper & Methodological Guide Target Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists
Executive Summary: The Structural Imperative
5-Acetyl-2-fluorobenzoic acid (CAS: 1216048-89-3) represents a critical scaffold in modern medicinal chemistry, particularly as a precursor for kinase inhibitors and heterocyclic bioactive agents. Its utility stems from a unique electronic "push-pull" system: the electron-withdrawing fluorine atom ortho to the carboxylic acid increases acidity, while the meta-acetyl group provides a handle for further functionalization and conformational locking.
This guide details the methodology for resolving the crystal structure of this class of derivatives. Unlike simple benzoic acids, the presence of the acetyl group introduces competitive hydrogen-bonding acceptors, while the fluorine atom modulates the supramolecular assembly through weak
Experimental Protocol: The "Dual-Solvent" Crystallization System
Achieving diffraction-quality single crystals for fluorinated acetyl-benzoic acids is often hindered by their tendency to form microcrystalline powders due to strong intermolecular forces. The following protocol utilizes a polarity-gradient approach to control nucleation rates.
Reagents and Preparation[1][2][3][4][5]
-
Solute: 5-Acetyl-2-fluorobenzoic acid (>98% purity).
-
Primary Solvent (Solubilizer): Methanol (MeOH) or Tetrahydrofuran (THF) – High polarity to disrupt carboxylic dimers.
-
Anti-Solvent (Precipitant): Dichloromethane (DCM) or Hexane – Low polarity to encourage lattice formation.
Step-by-Step Crystallization Workflow
-
Saturation: Dissolve 20 mg of the compound in the minimum volume of MeOH (approx. 1–2 mL) at 40°C. Sonicate for 5 minutes to ensure homogeneity.
-
Filtration: Pass the warm solution through a 0.45
m PTFE syringe filter into a narrow scintillation vial. Rationale: Removes dust nuclei that cause twinning. -
Layering (The Critical Step): Carefully layer an equal volume of DCM on top of the MeOH solution. Do not mix.
-
Controlled Diffusion: Seal the vial with Parafilm, poke three distinct pinholes, and store at 4°C in a vibration-free environment.
-
Harvesting: Colorless prismatic crystals typically appear within 48–72 hours as the solvents diffuse and evaporate.
Visualization of Crystallization Logic
Figure 1: The polarity-gradient crystallization workflow designed to balance solubility and nucleation.
Structural Analysis & Supramolecular Synthons
Once data is collected (typically using Mo-K
Primary Interaction: The Carboxylic Dimer
The dominant feature in the crystal lattice of benzoic acid derivatives is the centrosymmetric carboxylic acid homodimer.
-
Graph Set Notation:
-
Geometry: Two
hydrogen bonds form an eight-membered ring. -
Bond Distance: Typical
distances range from 2.60 to 2.65 Å.
Secondary Interaction: The Acetyl Disruption
The acetyl group at the 5-position acts as a competitive hydrogen bond acceptor. In some polymorphs, the classic dimer is disrupted, leading to catemeric chains (
-
Diagnostic: Check for
interactions if the unit cell does not support inversion centers.
The Fluorine Effect: Weak Interactions
Fluorine is a "hard" atom with low polarizability, making it a poor hydrogen bond acceptor. However, in the absence of strong donors,
-
Observation: Look for short contacts (< 2.55 Å) between the fluorine atom and aromatic protons of adjacent rings.[1][2]
-
F...F Contacts: Type I (symmetrical) or Type II (bent) halogen contacts may stabilize the stacking of the aromatic rings.
Synthon Hierarchy Diagram
Figure 2: Hierarchical assembly of supramolecular synthons driving the crystal packing.
Quantitative Data Parameters
When refining the structure (using SHELXL or similar), compare your results against these standard values for fluorobenzoic acid derivatives to ensure physical reality.
| Parameter | Atom Pair | Typical Range (Å) | Interaction Type |
| Primary H-Bond | Strong, Directional | ||
| Acetyl Contact | Weak, Electrostatic | ||
| Fluorine Contact | Weak, Dispersion | ||
| Halogen Contact | Repulsive/Dispersive | ||
| Pi-Stacking | Centroid...Centroid | Aromatic Stacking |
Note: Distances are donor...acceptor separations.
Applications & Significance
Understanding the crystal structure of 5-acetyl-2-fluorobenzoic acid is not merely an academic exercise; it directly impacts:
-
Solubility Profiles: The stability of the carboxylic dimer determines the energy required to solubilize the compound in polar media.
-
Synthetic Utility: The orientation of the acetyl group in the solid state often mimics the "reactive conformation" required for subsequent cyclization reactions (e.g., forming indazoles or quinazolinones).
-
Purification: Knowledge of the lattice energy aids in designing scalable recrystallization processes for GMP manufacturing.
References
-
Sreenivasa, S., et al. (2013).[3] 2-Amino-5-fluorobenzoic acid.[3] Acta Crystallographica Section E. Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link
-
Platosz, N. A., et al. (2013).[3][2] 2-(2-Methylbenzoyl)benzoic acid: catemeric hydrogen bonding in a γ-keto acid.[2] Acta Crystallographica Section E. Link
-
Chopra, D., et al. (2006). The Role of Fluorine in Crystal Engineering. CrystEngComm. Link
-
BenchChem. (n.d.). 5-Acetyl-2-fluorobenzoic acid Structure and Properties. Link
Sources
Amide coupling reaction conditions for 5-Acetyl-2-fluorobenzoic acid
Application Note & Protocol Guide
-Prone SystemsExecutive Summary & Strategic Analysis
5-Acetyl-2-fluorobenzoic acid presents a distinct chemoselective challenge often overlooked in standard high-throughput chemistry. While nominally a benzoic acid coupling, the substituent pattern creates a "push-pull" electronic trap.
The Chemoselectivity Trap: Amidation vs.
The 5-acetyl group is a strong electron-withdrawing group (EWG) located para to the 2-fluoro substituent. This setup activates the fluorine atom for Nucleophilic Aromatic Substitution (
When a primary or secondary amine is introduced, two competing pathways emerge:
-
Pathway A (Desired): Attack at the activated carboxylate (Amide formation).
-
Pathway B (Parasitic): Attack at the C-2 position, displacing fluoride (
).
Key Insight: Standard coupling conditions that utilize polar aprotic solvents (DMF, DMSO) and strong bases (TEA) at elevated temperatures significantly favor Pathway B (
Mechanistic Visualization
The following diagram illustrates the competing pathways and the decision logic for reagent selection.
Figure 1: Competing reaction pathways. Pathway A (Green) is favored by high activation rates and low solvent polarity. Pathway B (Red) is driven by polar aprotic solvents and unhindered nucleophiles.
Recommended Protocols
Protocol A: The "Process-Safe" Route (T3P in EtOAc)
Best For: Scale-up (>1g), suppression of
Materials
-
Substrate: 5-Acetyl-2-fluorobenzoic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Base: Pyridine (2.5 – 3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (anhydrous preferred, but T3P is water-tolerant)
Step-by-Step Procedure
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add 5-Acetyl-2-fluorobenzoic acid (1.0 equiv) and EtOAc (concentration 0.1 M – 0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv). The mixture may remain a suspension; this is acceptable.
-
Activation: Cool the mixture to 0 °C (ice bath). Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Checkpoint: Stir for 20 minutes at 0 °C to form the active anhydride species.
-
-
Amine Addition: Add the Amine (1.1 equiv) slowly.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring: Check by LCMS. Look for Product Mass [M+H]+.
-
Warning: If starting material persists after 4 hours, add 0.5 equiv more T3P rather than heating. Do not heat above 40 °C.
-
-
Workup:
-
Quench with water.[1]
-
Wash organic layer with 0.5 M HCl (to remove pyridine/excess amine). Note: Ensure product does not precipitate.
-
Wash with sat. NaHCO3 (to remove unreacted acid) and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
Protocol B: The "High-Reactivity" Route (Acid Chloride)
Best For: Sterically hindered amines or non-nucleophilic anilines.
Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, ensuring amidation outcompetes
Materials
-
Substrate: 5-Acetyl-2-fluorobenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (1-2 drops, catalytic)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Scavenger: DIPEA or Et3N (for the coupling step)
Step-by-Step Procedure
-
Activation: Dissolve the acid in DCM (0.2 M) under Nitrogen/Argon. Cool to 0 °C .
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise. Add 1 drop of DMF .
-
Observation: Vigorous bubbling (CO/CO2 release) indicates activation.
-
Stir at RT for 1–2 hours until gas evolution ceases.
-
-
Evaporation (Optional but Recommended): Concentrate the mixture to remove excess oxalyl chloride (which can react with amines). Redissolve the crude acid chloride in fresh DCM.
-
Coupling: To a separate flask containing the Amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM at 0 °C , add the acid chloride solution dropwise.
-
Completion: Stir at RT for 1 hour.
-
Note: This reaction is usually instantaneous.
-
Troubleshooting & Critical Controls
Data Analysis: Distinguishing Amide from Product
Since both reactions involve the amine and the aromatic ring, relying solely on UV traces is risky. You must use Mass Spectrometry (LCMS).
| Feature | Desired Amide | Mass Difference | |
| Formula Change | |||
| Net Mass Change | ~2 Da | ||
| Isotope Pattern | No Fluorine | No Fluorine | |
| NMR Signature | F-NMR: Signal present (~ -110 ppm) | F-NMR: Signal ABSENT |
Diagnostic Rule: If your observed mass is 2 Da lower than expected, you have likely displaced the fluorine.
Solvent Compatibility Matrix
The choice of solvent dictates the transition state energy of the
| Solvent | Polarity | Recommendation | |
| EtOAc | Moderate | Low | Highly Recommended (T3P compatible) |
| DCM | Low | Very Low | Recommended (Acid Chloride/EDC) |
| DMF | High | High | Avoid (Stabilizes Meisenheimer complex) |
| DMSO | High | Critical | Do Not Use |
| THF | Moderate | Moderate | Acceptable if kept cold |
References
-
T3P Coupling Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011, 13(19), 5048–5051. [2]
-
Reactivity of 2-Fluorobenzoic Acids: "2-Fluorobenzoic acid - Chemical Properties and Metabolism." Wikipedia / PubChem Data.
-
Synthesis of Benzamides from Fluorobenzoic Acids: BenchChem Technical Guide. "Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide."
- Mechanism in Fluorobenzenes: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
Sources
Procedure for converting 5-Acetyl-2-fluorobenzoic acid to acid chlorides
Application Note: Optimized Synthesis of 5-Acetyl-2-fluorobenzoyl Chloride
Executive Summary
This application note details the conversion of 5-acetyl-2-fluorobenzoic acid (CAS: 110305-18-5) to its corresponding acid chloride, 5-acetyl-2-fluorobenzoyl chloride . This transformation is a critical activation step in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated heterocycles.
While thionyl chloride (
Strategic Analysis: Reagent Selection
The choice of chlorinating agent dictates the impurity profile and downstream success.
| Feature | Method A: Oxalyl Chloride / DMF (Recommended) | Method B: Thionyl Chloride ( |
| Conditions | Room Temperature ( | Reflux ( |
| Mechanism | Vilsmeier-Haack type catalytic activation | Thermal nucleophilic substitution |
| Byproducts | ||
| Substrate Risk | Low. The ketone moiety (5-acetyl) remains stable. | Moderate. High heat + acidic conditions can induce acid-catalyzed aldol condensation of the ketone. |
| Purification | Evaporation (Near quantitative crude purity) | Distillation often required to remove sulfur residues. |
Expert Insight: The 2-fluoro substituent creates an electron-deficient aromatic ring. While this deactivates the ring against electrophilic attacks, it makes the system susceptible to nucleophilic aromatic substitution (
Protocol A: Oxalyl Chloride Mediated Synthesis (Primary)
Objective: Synthesis of high-purity 5-acetyl-2-fluorobenzoyl chloride for immediate coupling.
Materials
-
Substrate: 5-Acetyl-2-fluorobenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops or 0.05 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/CO evolution).
-
Solvation: Charge the flask with 5-acetyl-2-fluorobenzoic acid (e.g., 5.0 g, 27.4 mmol) and anhydrous DCM (50 mL, 10 vol). Stir to create a suspension.
-
Catalyst Addition: Add DMF (catalytic, ~50
L). -
Reagent Addition: Add Oxalyl Chloride (3.5 mL, 41.1 mmol, 1.5 equiv) dropwise via syringe over 15 minutes at
(ice bath).-
Observation: Vigorous gas evolution (
, , ) will occur immediately.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (
) for 2–3 hours.-
Completion Marker: The suspension should transition to a clear, homogenous yellow solution, indicating consumption of the insoluble acid.
-
-
Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at
to remove solvent and excess oxalyl chloride. -
Azeotrope (Critical): Redissolve the residue in anhydrous Toluene (20 mL) and concentrate again. Repeat twice.
-
Why? This removes trapped HCl and traces of oxalyl chloride which can degrade amines in the subsequent coupling step.
-
-
Storage: The resulting yellow oil/solid is moisture-sensitive. Store under
or use immediately.
Process Control: The "Methanol Quench"
Direct analysis of acid chlorides via LCMS is impossible as they hydrolyze back to the acid on the column. You must derivatize the sample to validate conversion.
QC Protocol:
-
Take a 20
L aliquot of the reaction mixture. -
Quench into a vial containing 500
L Methanol (dry) and 10 L Triethylamine. -
Wait 5 minutes.
-
Analyze via HPLC/LCMS.
-
Target: Look for the Methyl Ester peak (Mass = Acid + 14 Da).
-
Acid (SM): 182.15 g/mol
-
Methyl Ester (Product Surrogate): 196.17 g/mol
-
Acid Chloride (Actual): 200.6 g/mol (Not observed directly)
-
Protocol B: Thionyl Chloride Scale-Up (Secondary)
Use Case: Multi-kilogram scale where chromatography is avoided and distillation is preferred.
-
Setup: RBF with reflux condenser and caustic scrubber.
-
Reaction: Suspend 5-acetyl-2-fluorobenzoic acid in Thionyl Chloride (5 vol, acts as solvent and reagent).
-
Heating: Heat to reflux (
) for 2–4 hours. -
Monitoring: Monitor gas evolution (
). Reaction is complete when gas evolution ceases and solution clears.[9] -
Isolation: Distill off excess
under reduced pressure. -
Purification: The crude acid chloride can be purified by vacuum distillation (bp ~110-115°C at 5 mmHg, estimated) if high purity is required.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (Suspension remains) | Catalyst failure or wet solvent. | Add another drop of DMF.[10] Ensure DCM is dry (water destroys oxalyl chloride). |
| Dark/Black Reaction Mixture | Decomposition of ketone. | Temperature too high. Keep below |
| Low Yield in Next Step (Coupling) | Residual Acid (incomplete rxn) or Residual HCl. | 1. Check conversion via MeOH quench.[9][11] 2. Perform the Toluene azeotrope step rigorously to remove HCl. |
| LCMS shows Acid peak only | Hydrolysis during sampling. | Your quench failed. Ensure the Methanol used for QC is dry and contains base ( |
Reaction Logic & Workflow (Visualization)
Caption: Workflow for the catalytic conversion of 5-acetyl-2-fluorobenzoic acid using the Vilsmeier-Haack mechanism path.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Organic Syntheses. (2004). Acid Chloride Synthesis using Oxalyl Chloride and DMF. Org. Synth. Coll. Vol. 10, p. 484.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Context on stability of ketones/fluorides).
-
Google Patents. (2016). Synthesis of PARP inhibitors involving 2-fluoro-5-substituted benzoyl chlorides. (Generic reference to class synthesis).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Reduction of 5-Acetyl-2-fluorobenzoic Acid
Introduction: Navigating the Challenges of Selective Ketone Reduction in Polyfunctional Aromatic Systems
The reduction of the acetyl group in 5-Acetyl-2-fluorobenzoic acid to an ethyl group is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. This seemingly straightforward conversion of a ketone to a methylene group is complicated by the presence of two other functional groups on the aromatic ring: a carboxylic acid and a fluorine atom. The challenge, therefore, lies in achieving high chemoselectivity, reducing the ketone without affecting the carboxylic acid or the carbon-fluorine bond. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various methodologies to achieve this selective reduction. We will explore the mechanistic underpinnings of different approaches, provide detailed experimental protocols, and offer insights into the selection of the most appropriate method based on substrate stability, desired yield, and available laboratory resources.
The primary considerations for this transformation are the pH conditions of the reaction. The carboxylic acid group is sensitive to certain reducing agents and can undergo reduction itself or interfere with the desired reaction. The fluorine atom is generally stable but can be susceptible to hydrogenolysis under harsh catalytic hydrogenation conditions. This guide will focus on three principal methods for this reduction: the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation, with a discussion of their variants and the rationale behind their application to this specific substrate.
Method 1: The Wolff-Kishner Reduction: A High-Temperature, Basic Approach
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] It proceeds via the formation of a hydrazone intermediate, which is then heated with a strong base to liberate nitrogen gas and form the desired methylene group.[2] The reaction is typically carried out in a high-boiling solvent like ethylene glycol to achieve the necessary high temperatures.[3]
Mechanistic Rationale and Suitability
The strongly basic conditions of the Wolff-Kishner reduction make it a suitable choice for substrates that are sensitive to acid. In the case of 5-Acetyl-2-fluorobenzoic acid, the carboxylic acid will be deprotonated by the strong base (e.g., KOH or NaOH) to form a carboxylate salt. This salt is generally stable under the reaction conditions and is less susceptible to reduction than the free carboxylic acid. The carbon-fluorine bond is also stable under these basic conditions. The reaction proceeds in two main stages: the formation of a hydrazone from the ketone and hydrazine, followed by the base-catalyzed decomposition of the hydrazone at high temperatures.[2]
Figure 1: Simplified workflow of the Wolff-Kishner reduction.
Detailed Protocol: Huang-Minlon Modification
The Huang-Minlon modification of the Wolff-Kishner reduction is a widely used procedure that offers improved yields and shorter reaction times by distilling off water and excess hydrazine before the high-temperature decomposition step.[4][5]
Materials:
-
5-Acetyl-2-fluorobenzoic acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Diethylene glycol or Ethylene glycol
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 5-Acetyl-2-fluorobenzoic acid (1.0 eq), diethylene glycol (10-20 volumes), and potassium hydroxide (4.0-5.0 eq).
-
Add hydrazine hydrate (3.0-4.0 eq) to the mixture.
-
Heat the reaction mixture to 130-140 °C for 1-2 hours to facilitate the formation of the hydrazone.
-
After the initial heating period, replace the reflux condenser with a distillation apparatus and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Once the distillation ceases, reattach the reflux condenser and maintain the reaction mixture at 190-200 °C for an additional 3-5 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture to a pH of 2-3 with concentrated HCl. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If an oily product is obtained, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Base | KOH or NaOH (4-5 eq) | Strong base is required for the deprotonation of the hydrazone. The carboxylic acid is converted to its salt. |
| Solvent | Diethylene glycol | High boiling point allows for the necessary reaction temperature. |
| Temperature | 190-200 °C | Required for the decomposition of the hydrazone intermediate.[4] |
| Reaction Time | 4-7 hours | Dependant on substrate and scale. Monitor by TLC or LC-MS. |
Method 2: The Clemmensen Reduction: An Acidic Alternative
The Clemmensen reduction provides an acidic environment for the deoxygenation of ketones to alkanes, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[6] This method is particularly effective for aryl-alkyl ketones.[7]
Mechanistic Insights and Applicability
The exact mechanism of the Clemmensen reduction is not fully understood but is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of organozinc intermediates.[8] While the strongly acidic conditions are a concern for many functional groups, the carboxylic acid group on 5-Acetyl-2-fluorobenzoic acid is generally stable under these conditions. There are documented procedures for Clemmensen reductions on substrates containing carboxylic acids.[3] The fluorine atom is also expected to be stable.
Figure 2: General workflow for the Clemmensen reduction.
Detailed Protocol
Materials:
-
5-Acetyl-2-fluorobenzoic acid
-
Zinc dust or granules
-
Mercuric chloride (HgCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Toluene or another inert organic solvent
-
Sodium bicarbonate solution for workup
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, carefully add zinc dust or granules (10-20 eq) to a solution of mercuric chloride (0.5-1.0 eq) in water. Swirl the mixture for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid (20-30 volumes), and toluene (10 volumes).
-
Add the 5-Acetyl-2-fluorobenzoic acid (1.0 eq) to the vigorously stirred mixture.
-
Heat the reaction mixture to reflux for 4-8 hours. Additional portions of concentrated HCl may be needed during the reaction to maintain the acidic conditions. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully decant the liquid from the remaining zinc amalgam.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Reducing Agent | Zinc Amalgam (Zn(Hg)) | The amalgam provides the necessary reducing potential. |
| Acid | Concentrated HCl | Provides the acidic medium and proton source. |
| Solvent | Toluene/Water (biphasic) | Toluene helps to solubilize the organic substrate. |
| Temperature | Reflux | Drives the reaction to completion. |
Method 3: Catalytic Hydrogenation: A Milder, Heterogeneous Approach
Catalytic hydrogenation offers a potentially milder alternative for the reduction of the acetyl group. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[3] The challenge with this method is to selectively reduce the ketone to a methylene group without reducing the aromatic ring or the carboxylic acid, and without causing defluorination.
Selectivity Considerations
Typically, catalytic hydrogenation of a ketone yields a secondary alcohol. To achieve complete reduction to the methylene group, more forcing conditions (higher pressure and temperature) are often required. However, these conditions can also lead to the reduction of the aromatic ring and the carboxylic acid. A key strategy to favor the reduction of the ketone over the other functional groups is to perform the reaction under acidic conditions. The presence of a strong acid can promote the hydrogenolysis of the intermediate secondary alcohol.
It is important to note that some catalysts, like Raney nickel, have been used for the reduction of other functional groups on fluorinated benzoic acid derivatives.[9] Careful selection of the catalyst and reaction conditions is therefore crucial.
Figure 3: Two-step pathway in catalytic hydrogenation to the alkane.
Detailed Protocol
Materials:
-
5-Acetyl-2-fluorobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or acetic acid as solvent
-
Perchloric acid or sulfuric acid (catalytic amount)
-
Hydrogen gas source
-
Parr hydrogenator or similar high-pressure reactor
-
Celite for filtration
Procedure:
-
To a high-pressure reaction vessel, add 5-Acetyl-2-fluorobenzoic acid (1.0 eq), ethanol or acetic acid (10-20 volumes), and 10% Pd/C (5-10 mol%).
-
Add a catalytic amount of a strong acid like perchloric acid or sulfuric acid.
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50-100 psi, but may require higher pressures).
-
Heat the mixture to 50-80 °C with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods such as recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Common catalyst for hydrogenation. |
| Hydrogen Pressure | 50-100+ psi | Higher pressure favors complete reduction. |
| Solvent | Ethanol or Acetic Acid | Protic solvents that are stable under hydrogenation conditions. |
| Acid Co-catalyst | Perchloric or Sulfuric Acid | Promotes the hydrogenolysis of the intermediate alcohol. |
Comparative Analysis and Method Selection
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction | Catalytic Hydrogenation |
| Conditions | Strongly Basic, High Temp. | Strongly Acidic, Reflux | Neutral or Acidic, High Pressure |
| Substrate Scope | Good for acid-sensitive substrates | Good for base-sensitive substrates | Broad, but selectivity can be an issue |
| Functional Group Tolerance | Tolerates carboxylates, ethers | Tolerates carboxylic acids, esters | Can reduce other functional groups |
| Safety Concerns | Hydrazine is toxic and corrosive | Mercury is highly toxic | Hydrogen gas is flammable |
| Workup | Acidification and extraction | Neutralization and extraction | Filtration and concentration |
Choosing the right method:
-
For substrates sensitive to acid , the Wolff-Kishner reduction is the method of choice. The deprotonated carboxylic acid is stable under the reaction's basic conditions.
-
The Clemmensen reduction is a viable option if the substrate is stable in strong acid. It has been shown to be effective for reducing ketones in the presence of carboxylic acids.
-
Catalytic hydrogenation can be a cleaner and milder option, but requires careful optimization of the catalyst, solvent, and reaction conditions to achieve the desired chemoselectivity and avoid over-reduction or defluorination. It is often the most scalable and environmentally friendly option if a suitable protocol can be developed.
Conclusion
The reduction of the acetyl group in 5-Acetyl-2-fluorobenzoic acid is a challenging yet achievable transformation. The choice of method depends heavily on the stability of the substrate to acidic or basic conditions and the desired scale of the reaction. The Wolff-Kishner reduction offers a reliable route for acid-sensitive substrates, while the Clemmensen reduction provides an alternative under acidic conditions. Catalytic hydrogenation presents a potentially greener and more scalable option, but requires careful optimization to ensure chemoselectivity. By understanding the mechanistic principles and following the detailed protocols provided in this application note, researchers can confidently select and execute the most appropriate method for their specific needs, leading to the successful synthesis of 5-Ethyl-2-fluorobenzoic acid and related compounds.
References
- L.S.College, Muzaffarpur. (2020, September 24). Wolff–Kishner reduction.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
- J&K Scientific LLC. (2025, March 15). Wolff-Kishner Reduction.
- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]
- ACS Publications. (2022, November 15).
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Triethylsilane (TES).
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Borane Reagents.
- Wikipedia. (n.d.). Reductions with hydrosilanes.
- Google Patents. (n.d.).
- YouTube. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains.
- Organic Chemistry Portal. (n.d.). Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes.
- ResearchGate. (2025, January 7).
- ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis.
- YouTube. (2019, December 17). Carboxylic Acids to Alcohols, Part 5: Silanes.
- MSU Chemistry. (n.d.). triethylsilane.
- Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction.
- CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
- Organic Chemistry Portal. (n.d.). Silanes.
- University of York. (n.d.). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.
- ResearchGate. (2025, August 6). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
- (n.d.).
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- Justia Patents. (1996, June 20).
- The Royal Society of Chemistry. (n.d.).
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
- (n.d.). CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl.
- Gelest, Inc. (n.d.). Organosilane Reductions with Polymethylhydrosiloxanes.
- InCatT. (2020, February 27).
- NIH. (n.d.).
- ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
- NIH. (n.d.). 2-Amino-5-fluorobenzoic acid - PMC.
- (2023, March 1).
- Chemistry LibreTexts. (2019, June 5). 18.
- Guidechem. (n.d.).
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Application Notes and Protocols: The Strategic Use of 5-Acetyl-2-fluorobenzoic Acid in the Synthesis of Kinase Inhibitors
Introduction: The Architectural Significance of a Versatile Building Block
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors, which can selectively block the ATP-binding site of a target kinase, has revolutionized cancer therapy.[2][3] The success of these inhibitors hinges on the rational design and efficient synthesis of molecules that can achieve high potency and selectivity. 5-Acetyl-2-fluorobenzoic acid has emerged as a valuable starting material in this endeavor, offering a unique combination of functionalities that medicinal chemists can exploit to construct complex and effective kinase inhibitors.
The strategic placement of its three key functional groups—the carboxylic acid, the fluoro group, and the acetyl group—makes 5-acetyl-2-fluorobenzoic acid a privileged scaffold for several reasons:
-
The Carboxylic Acid: This group serves as a primary synthetic handle for the formation of amide bonds, which is arguably the most common linkage in pharmaceutical compounds.[4][5] This allows for the straightforward coupling of the benzoic acid core to various amine-containing fragments, building the inhibitor's structure.
-
The 2-Fluoro Group: The presence of fluorine at the ortho position to the carboxylic acid has profound effects. It modulates the acidity (pKa) of the carboxyl group, influencing its reactivity and ionization state at physiological pH. Furthermore, fluorine can engage in crucial hydrogen bonding interactions with amino acid residues in the kinase hinge region, significantly enhancing binding affinity.[6] It can also improve metabolic stability and membrane permeability, key pharmacokinetic properties.
-
The 5-Acetyl Group: This moiety is more than just a simple substituent. It can act as a key hydrogen bond acceptor, anchoring the inhibitor within the active site. Alternatively, it can serve as a versatile chemical handle for further synthetic elaboration, such as the formation of heterocyclic rings that are common in kinase inhibitor cores.
This document provides a detailed guide on the application of 5-Acetyl-2-fluorobenzoic acid in the synthesis of a representative kinase inhibitor scaffold, outlining field-proven protocols and the scientific rationale behind the methodological choices.
Core Synthetic Strategy: From Building Block to Heterocyclic Core
The synthesis of many kinase inhibitors using 5-Acetyl-2-fluorobenzoic acid follows a logical and robust sequence. A common pathway involves an initial amide bond formation, followed by a reductive step, and culminating in a cyclization to form a rigid, pharmacologically active core. This approach ensures the precise assembly of the final molecule in a controlled manner.
Below is a conceptual workflow illustrating this common synthetic strategy.
Caption: A typical synthetic workflow for a kinase inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of a kinase inhibitor core structure on a 1 mmol scale. These protocols are designed to be self-validating, with clear steps and rationales for each component.
Protocol 1: HATU-Mediated Amide Coupling
This first step involves the formation of a stable amide bond between 5-Acetyl-2-fluorobenzoic acid and a suitable amine partner, in this case, 3-nitroaniline. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is recommended due to its high efficiency and ability to minimize side reactions, even with electronically modified substrates.[7]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 5-Acetyl-2-fluorobenzoic acid | 182.15 | 182.2 | 1.0 | 1.0 |
| 3-Nitroaniline | 138.12 | 152.0 | 1.1 | 1.1 |
| HATU | 380.23 | 418.3 | 1.1 | 1.1 |
| DIPEA | 129.24 | 336.1 (0.44 mL) | 2.6 | 2.6 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Acetyl-2-fluorobenzoic acid (182.2 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (10 mL).
-
Add HATU (418.3 mg, 1.1 mmol) and DIPEA (0.44 mL, 2.6 mmol) to the solution. Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid. The solution should remain clear.
-
Add 3-nitroaniline (152.0 mg, 1.1 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the product, N-(3-nitrophenyl)-5-acetyl-2-fluorobenzamide, under high vacuum. The product is typically a pale yellow solid and can be used in the next step without further purification, or recrystallized from ethanol if necessary.
Causality and Insights: The use of a slight excess of the amine and coupling reagent ensures the complete consumption of the starting benzoic acid. DIPEA, a non-nucleophilic base, is crucial to neutralize the hexafluorophosphate salt formed during the activation and the subsequent proton released upon amide bond formation.[7]
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
The reduction of the nitro group to an aniline is a critical transformation, as this new amino group will be used in the subsequent cyclization step. Catalytic hydrogenation with Palladium on carbon (Pd/C) is a clean, high-yielding, and widely used industrial method for this purpose.[8][9]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol |
| N-(3-Nitrophenyl)-5-acetyl-2-fluorobenzamide | 302.25 | 302.3 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 30 | ~10% w/w |
| Methanol or Ethyl Acetate | - | 25 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |
Procedure:
-
Place the crude N-(3-nitrophenyl)-5-acetyl-2-fluorobenzamide (302.3 mg, 1.0 mmol) into a hydrogenation flask or a suitable pressure vessel.
-
Add the solvent (25 mL of Methanol or Ethyl Acetate) and the 10% Pd/C catalyst (30 mg).
-
Securely seal the flask, and then purge the system by evacuating and backfilling with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or 50 psi in a Parr apparatus for larger scales) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a more polar product spot is indicative of completion.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield N-(3-aminophenyl)-5-acetyl-2-fluorobenzamide. The product is typically an off-white or light brown solid and is often pure enough for the next step.
Causality and Insights: The palladium catalyst facilitates the cleavage of the N-O bonds in the nitro group and the addition of hydrogen.[8] The choice of solvent is important; alcohols like methanol or esters like ethyl acetate are commonly used as they are relatively inert and effectively dissolve the substrate.
Protocol 3: Acid-Catalyzed Intramolecular Cyclization
This final step constructs the heterocyclic core of the kinase inhibitor. The newly formed amine on the aniline ring acts as a nucleophile, attacking the carbonyl of the acetyl group. This intramolecular reaction is typically promoted by acid, leading to a condensation and subsequent formation of a stable quinolone-type ring system.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol |
| N-(3-Aminophenyl)-5-acetyl-2-fluorobenzamide | 272.27 | 272.3 | 1.0 |
| Polyphosphoric Acid (PPA) or Acetic Acid | - | ~2 g or 10 mL | - |
| Toluene | - | 15 mL | - |
Procedure (using PPA):
-
Place N-(3-aminophenyl)-5-acetyl-2-fluorobenzamide (272.3 mg, 1.0 mmol) in a round-bottom flask.
-
Add polyphosphoric acid (~2 g) to the flask.
-
Heat the mixture to 130-140 °C with stirring for 3-5 hours. The mixture will become a thick, homogenous slurry.
-
Monitor the reaction by quenching a small aliquot into water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice (~50 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the final kinase inhibitor core scaffold.
Causality and Insights: Polyphosphoric acid acts as both a solvent and a strong dehydrating acid catalyst, promoting the intramolecular cyclization. This reaction forges the final heterocyclic ring, which provides a rigid conformation that is often essential for effective binding to the target kinase.
Mechanism of Kinase Inhibition
The synthesized scaffold is designed to act as an ATP-competitive inhibitor. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[10] The inhibitor molecule, due to its shape and electronic properties, occupies the same binding site as ATP, preventing the kinase from performing its function and thereby blocking the downstream signaling pathway.
Caption: ATP-competitive mechanism of kinase inhibition.
Conclusion
5-Acetyl-2-fluorobenzoic acid stands out as a highly strategic and versatile building block for the synthesis of kinase inhibitors. Its inherent functionalities allow for a logical and efficient assembly of complex heterocyclic scaffolds through a sequence of robust and scalable chemical transformations. The protocols and rationale presented here demonstrate a clear path from this starting material to a core structure poised for further optimization in drug discovery programs. By understanding the causality behind each synthetic step and the role of each functional group, researchers can leverage 5-acetyl-2-fluorobenzoic acid to its full potential in the development of next-generation targeted therapies.
References
- Benchchem. Application Notes and Protocols: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry.
- Benchchem. Comparative Efficacy of 5-Cyclopropyl-2-fluorobenzoic Acid Analogs as Kinase Inhibitors and Antioxidant Agents.
- RSC Publishing. Fluorescent kinase inhibitors as probes in cancer.
- MDPI.
- YouTube. HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors.
- Benchchem. Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid.
- PubMed Central. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- MDPI. Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib.
- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions.
- Royal Society of Chemistry.
- ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors.
- ResearchGate. SAR illustration of withdrawn drugs: kinase inhibitors (A)
- ResearchGate.
- ACS Publications. Discovery and Characterization of Selective, First-in-Class Inhibitors of Citron Kinase.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Institutes of Health (NIH). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID.
- Semantic Scholar. Structure−Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibi.
- Fisher Scientific. Amide Synthesis.
- ResearchGate. Retraction: A Facile Synthetic Route to New Fluorinated Building‐Blocks of 1‐Fluoroalkynes and 1‐Fluorodiynes.
- National Institutes of Health (NIH). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression.
- Sci-Hub.
- PubMed. Expression, purification, and characterization of TYK-2 kinase domain, a member of the Janus kinase family.
- RWTH Publications.
- ResearchGate. (PDF) Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2.
- Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media.
- PubMed. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors.
- National Institutes of Health (NIH). SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity.
- National Institutes of Health (NIH). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- ResearchGate. Discovery and characterization of the N-phenyl-N '-naphthylurea class of p38 kinase inhibitors.
- RSC Publishing. Kinases Home.
- ChemRxiv.
- National Institutes of Health (NIH).
- Benchchem.
- Benchchem.
- A2Bchem. Olaparib Synthesis Route.
- Google Patents.
- Google Patents. US20180057464A1 - Processes for preparing olaparib.
- PubMed Central. Structural Characterization of Proline-rich Tyrosine Kinase 2 (PYK2) Reveals a Unique (DFG-out)
- Aapptec Peptides. Coupling Reagents.
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Improving reaction yields when using 5-Acetyl-2-fluorobenzoic acid
Welcome to the technical support resource for 5-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the unique chemical behavior of this versatile building block and optimize your reaction yields.
Part 1: Understanding the Core Reactivity of 5-Acetyl-2-fluorobenzoic Acid
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical properties of 5-Acetyl-2-fluorobenzoic acid. The interplay between its three functional groups—carboxylic acid, acetyl, and fluoro—governs its reactivity.
Frequently Asked Questions (FAQs) - Core Concepts
Q1: How do the substituents on 5-Acetyl-2-fluorobenzoic acid influence its reactivity?
A1: The reactivity is a balance of electronic and steric effects from its three key functional groups:
-
2-Fluoro Group: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion, making the carboxylic acid more acidic than its non-fluorinated analog, benzoic acid.[1][2] This increased acidity generally enhances the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack in reactions like amidation and esterification.[3]
-
5-Acetyl Group: The acetyl group is a meta-director and is also electron-withdrawing (-I, -M effects), further increasing the acidity of the carboxylic acid. Crucially, it is positioned para to the fluorine atom. This arrangement strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr) by withdrawing electron density from the ring.[4]
-
Carboxylic Acid Group: This group is the primary site for many common transformations, such as amide bond formation and esterification.[5] It is a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to the meta position.
Part 2: Troubleshooting Guides for Common Reactions
This section addresses specific issues you may encounter during key synthetic transformations.
A. Amide Bond Formation
Amide coupling is one of the most common reactions for this molecule. While the increased acidity is beneficial, steric hindrance from the ortho-fluoro group and the choice of coupling reagents are critical factors for success.
Troubleshooting Amide Coupling
Q2: My amide coupling reaction with 5-Acetyl-2-fluorobenzoic acid has a low yield (<50%). What are the likely causes and how can I fix them?
A2: Low yields in amide coupling reactions often stem from several factors. Here’s a breakdown of common issues and solutions:
-
Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered or electronically deactivated acids.
-
Problem: Standard carbodiimides like EDC might be too slow or inefficient.
-
Solution: Switch to a more potent phosphonium- or uronium-based reagent. HATU, HBTU, and PyBOP are excellent choices for challenging couplings as they rapidly generate the highly reactive activated ester.[6]
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are critical.
-
Problem: Using a nucleophilic base (like triethylamine) can lead to side reactions. Insufficient base can result in the protonation of the amine nucleophile by the acidic starting material, rendering it unreactive.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[3] Typically, 2-3 equivalents of base are required: one to neutralize the carboxylic acid's proton (if not pre-activated) and another to scavenge the acid released during the coupling reaction.
-
-
Solvent and Solubility Issues: Poor solubility of reactants can halt the reaction.
-
Problem: The carboxylic acid or its activated intermediate may precipitate out of the reaction mixture.
-
Solution: Ensure all components are fully dissolved. DMF is a common and effective solvent. If solubility remains an issue, consider switching to DMSO or using a co-solvent like NMP or TFE.[7] Gentle heating (40-50 °C) can sometimes improve yields, but monitor for potential side reactions.
-
-
Reaction Time and Temperature:
-
Problem: The reaction may be sluggish due to steric hindrance and may not have reached completion.
-
Solution: Monitor the reaction by TLC or LC-MS. While many couplings are complete within a few hours at room temperature, hindered systems may require extended reaction times (12-24 hours).
-
| Parameter | Recommendation for 5-Acetyl-2-fluorobenzoic acid | Rationale |
| Coupling Reagent | HATU, HBTU, PyBOP | High reactivity, suitable for sterically hindered acids.[6] |
| Base | DIPEA, 2,4,6-Collidine | Non-nucleophilic, prevents side reactions and ensures the amine remains deprotonated.[3] |
| Solvent | Anhydrous DMF, DMSO | Good solvating power for polar reactants and intermediates.[7] |
| Temperature | 0 °C to RT (can be gently heated to 40-50 °C if needed) | Initial cooling helps control the exothermic activation step, followed by warming to drive the reaction to completion. |
| Stoichiometry | Acid (1 eq), Amine (1.0-1.2 eq), Coupling Reagent (1.1-1.2 eq), Base (2-3 eq) | A slight excess of the amine and coupling reagent can improve conversion.[6] |
B. Esterification
Direct acidic esterification (Fischer esterification) of 5-Acetyl-2-fluorobenzoic acid can be challenging due to the electron-withdrawing nature of the substituents, which makes protonation of the carbonyl less favorable.
Troubleshooting Esterification
Q3: My Fischer esterification with 5-Acetyl-2-fluorobenzoic acid is very slow and gives a poor yield. What's wrong?
A3: The electron-withdrawing fluoro and acetyl groups decrease the basicity of the acetyl carbonyl oxygen, making the initial protonation step of the Fischer esterification mechanism less favorable.[8] Additionally, the ortho-fluoro group provides some steric hindrance.
-
Problem: The equilibrium is unfavorable and the reaction rate is slow under standard Fischer conditions (catalytic acid, excess alcohol).
-
Solution 1 (Driving the Equilibrium): While using a large excess of alcohol as the solvent and a strong acid catalyst (like H₂SO₄) is standard, ensure that water is rigorously removed.[9] This can be done using a Dean-Stark apparatus or by adding a dehydrating agent. However, this may still not be sufficient.
-
Solution 2 (Bypassing the Equilibrium): A more reliable, two-step approach is often necessary for higher yields. This involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.[10]
Recommended Protocol: Two-Step Esterification via Acyl Chloride
This protocol avoids the unfavorable equilibrium of the Fischer esterification.
Step 1: Formation of 5-Acetyl-2-fluorobenzoyl chloride
-
Setup: In a fume hood, add 5-Acetyl-2-fluorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-5 eq), often with a catalytic amount of anhydrous DMF (1-2 drops). Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction releases HCl and SO₂ gas.
-
Reaction: Gently heat the mixture to reflux (typically 60-80 °C) for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Workup: Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The crude acyl chloride is often used directly in the next step without further purification.
Step 2: Reaction with Alcohol
-
Setup: Dissolve the crude 5-Acetyl-2-fluorobenzoyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF) in a clean, dry flask under an inert atmosphere (N₂ or Ar).
-
Nucleophile Addition: Cool the solution to 0 °C. Add the desired alcohol (1.0-1.2 eq) followed by a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 eq) dropwise to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water or a dilute acid wash (e.g., 1M HCl). Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ester by column chromatography or recrystallization.
C. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom can be displaced by various nucleophiles due to the activating effect of the para-acetyl group.
Q4: I am trying to perform an SNAr reaction to replace the fluorine atom, but the reaction is not proceeding. How can I improve it?
A4: Successful SNAr depends on the nucleophile's strength, the base, solvent, and temperature.
-
Problem: The nucleophile may not be strong enough, or the reaction conditions are not optimal to overcome the activation energy.
-
Solutions:
-
Enhance Nucleophilicity: Ensure your nucleophile is sufficiently potent. For amine or alcohol nucleophiles, using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is essential to deprotonate them, increasing their nucleophilicity.[4]
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the base but do not solvate the anionic nucleophile, keeping it "naked" and highly reactive.
-
Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. Microwave irradiation can sometimes dramatically reduce reaction times and improve yields.[1]
-
Consider Phase-Transfer Catalysis: For reactions with solid-liquid phase heterogeneity (e.g., using K₂CO₃ in DMF), adding a phase-transfer catalyst like a quaternary ammonium salt (e.g., TBAB) can improve the reaction rate.
-
Part 3: General Laboratory Practice and FAQs
Q5: What are common side reactions to be aware of when working with 5-Acetyl-2-fluorobenzoic acid?
A5:
-
Decarboxylation: While generally stable, aromatic carboxylic acids can undergo decarboxylation at very high temperatures (>150-200 °C) or in the presence of certain catalysts like copper.[11][12] This is more of a concern if you are running reactions at high temperatures for extended periods.
-
Reactions at the Acetyl Group: The ketone is susceptible to reaction with strong nucleophiles or reducing agents. If you are performing a reaction where the acetyl group might interfere, consider protecting it as a ketal.[1]
-
Hydrolysis of Activated Species: Activated intermediates like acyl chlorides or HATU-esters are highly moisture-sensitive. Always use anhydrous solvents and an inert atmosphere to prevent hydrolysis back to the starting carboxylic acid.[13]
Q6: What is the best way to purify products derived from 5-Acetyl-2-fluorobenzoic acid?
A6: The purification method depends on the product's properties.
-
Acidic Products: If your product retains the carboxylic acid group, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a weak base (e.g., saturated NaHCO₃) to extract the product into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then re-acidify the aqueous layer with 1-2M HCl to precipitate your product, which can be collected by filtration.
-
Neutral Products (Amides, Esters): Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Crystalline Solids: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for obtaining highly pure material.
References
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
-
Reddit. (2023, October 5). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Acetyl-2-fluorobenzoic Acid Solubility in Aqueous Media
Welcome to the technical support center for 5-Acetyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to 5-Acetyl-2-fluorobenzoic Acid and its Solubility Challenges
5-Acetyl-2-fluorobenzoic acid is an aromatic carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis.[1][2] Its structure, featuring a fluorinated benzoic acid backbone with an acetyl group, presents a classic solubility challenge in aqueous media. The relatively non-polar aromatic ring and the acetyl group contribute to its hydrophobic character, while the carboxylic acid moiety provides a handle for pH-dependent solubility.
This guide provides a systematic approach to tackling these solubility challenges, from initial assessment to the application of various enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 5-Acetyl-2-fluorobenzoic acid?
While exact values are not published, we can anticipate low aqueous solubility at neutral pH. Structurally similar compounds like 4-fluorobenzoic acid have a water solubility of 1200 mg/L.[5] The addition of the acetyl group to the fluorobenzoic acid structure likely further decreases its hydrophilicity. Therefore, initial experiments should assume a solubility of less than 1 mg/mL in neutral water.
Q2: What are the key factors influencing the solubility of this compound?
The primary factors are:
-
pH: As a carboxylic acid, the ionization state is pH-dependent. Solubility will be lowest at pH values below its pKa and increase as the pH rises above the pKa. The predicted pKa for 5-Acetyl-2-fluorobenzoic acid is approximately 3.49.
-
Temperature: For many organic compounds, solubility increases with temperature.[4]
-
Solvent Polarity: The compound is expected to be more soluble in organic solvents like ethanol, DMSO, and DMF than in water.[6]
-
Solid-State Properties: The crystalline form (polymorphism) of the solid material can significantly impact its solubility.
Q3: I'm observing poor dissolution of 5-Acetyl-2-fluorobenzoic acid in my aqueous buffer (pH 7.4). What is the likely cause?
At pH 7.4, which is significantly above the predicted pKa of ~3.49, the carboxylic acid group should be deprotonated, forming the more soluble carboxylate salt. If you are still observing poor dissolution, the issue might be related to:
-
Slow dissolution kinetics: The rate of dissolution may be slow, even if the thermodynamic solubility is higher.
-
Insufficient buffer capacity: The dissolution of the acidic compound may be lowering the local pH, causing it to crash out of solution.
-
Common ion effect: If your buffer contains ions that can form a less soluble salt with the carboxylate, this could limit solubility.
-
Incorrect pH measurement: Ensure your pH meter is properly calibrated.
Troubleshooting Guides
This section provides a structured approach to systematically address and resolve solubility issues with 5-Acetyl-2-fluorobenzoic acid.
Initial Solubility Assessment
Before attempting any enhancement techniques, it is crucial to determine the baseline solubility of your compound.
This method determines the equilibrium solubility of the compound in a specific solvent.
-
Preparation: Add an excess amount of 5-Acetyl-2-fluorobenzoic acid to a known volume of the desired aqueous medium (e.g., deionized water, buffer of a specific pH) in a sealed container (e.g., a glass vial with a screw cap). "Excess" means that undissolved solid should be visible.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtering the supernatant through a 0.22 µm syringe filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (see "Analytical Methods for Quantification" below).
Solubility Enhancement Strategies
If the intrinsic solubility is insufficient for your application, consider the following strategies.
This is the most direct method for solubilizing ionizable compounds like carboxylic acids.
Causality: By increasing the pH of the aqueous medium to a value at least 2 units above the pKa, the carboxylic acid group will be predominantly in its deprotonated (carboxylate) form. This ionic form has significantly higher aqueous solubility than the neutral form.[7]
Troubleshooting:
-
Precipitation upon pH adjustment: If the compound precipitates when adding acid to a basic stock solution, it indicates that you have crossed the pKa and the neutral, less soluble form is crashing out. To avoid this, prepare the final solution at the target pH directly.
-
Buffer selection: Use a buffer with a pKa close to your desired final pH to ensure adequate buffering capacity. Common buffers include phosphate, borate, and carbonate buffers.
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Determine the solubility of 5-Acetyl-2-fluorobenzoic acid in each buffer using the shake-flask method described above.
-
Plot the solubility as a function of pH. This profile will be invaluable for selecting the appropriate pH for your experiments.
The addition of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the non-polar regions of the solute.[8][9]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG), e.g., PEG 400
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Troubleshooting:
-
Precipitation upon dilution: A common issue with co-solvent formulations is that the compound may precipitate when the solution is diluted with an aqueous medium. This is because the concentration of the co-solvent decreases, and the solution can no longer maintain the drug in a solubilized state. Always test the stability of your formulation upon dilution.
-
Toxicity/Compatibility: Be mindful that organic co-solvents can be toxic to cells or interfere with downstream assays. Always run appropriate vehicle controls in your experiments.
-
Prepare stock solutions of 5-Acetyl-2-fluorobenzoic acid in various co-solvents (e.g., 10 mg/mL in DMSO).
-
Prepare a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).
-
Determine the solubility in each co-solvent mixture using the shake-flask method.
-
Plot solubility versus co-solvent concentration to identify the optimal concentration for your needs.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The non-polar parts of the 5-Acetyl-2-fluorobenzoic acid molecule can be encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[10]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Troubleshooting:
-
Stoichiometry: The ratio of the drug to the cyclodextrin is important for optimal solubilization. This often needs to be determined empirically.
-
Competition: Other molecules in your formulation could potentially compete with 5-Acetyl-2-fluorobenzoic acid for the cyclodextrin cavity.
-
Prepare aqueous solutions of different cyclodextrins at various concentrations (e.g., 1%, 5%, 10% w/v HP-β-CD).
-
Determine the solubility of 5-Acetyl-2-fluorobenzoic acid in each cyclodextrin solution using the shake-flask method.
-
A significant increase in solubility in the presence of a cyclodextrin suggests the formation of an inclusion complex.
Data Presentation
| Parameter | Value/Information | Reference |
| Molecular Formula | C9H7FO3 | [2] |
| Molecular Weight | 182.15 g/mol | [2] |
| Predicted pKa | ~3.49 | |
| Appearance | White to off-white solid (expected) | |
| Solubility in Organic Solvents | Expected to be soluble in ethanol, DMSO, DMF | [6] |
| Aqueous Solubility (predicted) | < 1 mg/mL at neutral pH | [4][5] |
Experimental Workflows
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility challenges.
Analytical Methods for Quantification
Accurate quantification of the dissolved 5-Acetyl-2-fluorobenzoic acid is essential for solubility determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of small molecules.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).
-
Quantification: Generate a standard curve using known concentrations of 5-Acetyl-2-fluorobenzoic acid to quantify the unknown samples.[11][12]
UV-Vis Spectrophotometry
For a quick estimation, UV-Vis spectrophotometry can be used, provided there are no interfering substances in the sample matrix.
-
Determine λmax: Scan a solution of 5-Acetyl-2-fluorobenzoic acid in the relevant solvent to determine the wavelength of maximum absorbance (λmax).
-
Create a Standard Curve: Prepare a series of solutions with known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a standard curve.
-
Measure Sample: Measure the absorbance of your unknown sample and determine its concentration from the standard curve.
References
- Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.
- Cayman Chemical. (2022).
- ResearchGate. (2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
- Google Patents. (n.d.).
- Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., Hayat, U., Munir, A., & Rasheed, M. U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
- Ossila. (n.d.). 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9.
- The Royal Society of Chemistry. (2022). Fluorobenzoic Acids Coformers to Improve the Solubility and Permeability of BCS Class IV Drug Naftopidil.
- CymitQuimica. (n.d.). CAS 445-29-4: 2-Fluorobenzoic acid.
- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Wikipedia. (n.d.). 2-Fluorobenzoic acid.
- Royal Society of Chemistry. (n.d.). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil.
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- PMC. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
- ResearchGate. (2025). Inclusion complex formation of α- And β-cyclodextrins with aminobenzoic acids in aqueous solution studied by 1H NMR.
- Wikipedia. (n.d.). 4-Fluorobenzoic acid.
- Solubility of Things. (n.d.). 4-Acetylbenzoic acid.
- Chemistry LibreTexts. (2023). 17.2: Controlling pH- Buffer Solutions.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- REVISTA DE CHIMIE. (n.d.). Fluconazole-Beta-Cyclodextrin Inclusion Complexes.
- PubChem. (n.d.). 2-Fluorobenzoic acid.
- YouTube. (2023).
- Digitalfire. (n.d.).
- MedchemExpress.com. (n.d.). 2-Amino-5-fluorobenzoic acid | Biochemical Reagent.
- RSC Publishing. (n.d.). Analytical Methods.
- ChemicalBook. (2026). 4-Fluorobenzoic acid.
- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- BOC Sciences. (n.d.).
- ResearchGate. (2002). No. 28 November, 2002 FOOD STANDARDS AGENCY INFORMATION BULLETIN ON METHODS OF ANALYSIS AND SAMPLING FOR FOODSTUFFS This Bulleti.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid 97 146328-85-0.
- Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid.
- PubMed. (n.d.). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
Sources
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- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
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- 12. americanlaboratory.com [americanlaboratory.com]
Overcoming steric hindrance in 5-Acetyl-2-fluorobenzoic acid coupling
Current Status: Operational Subject: Troubleshooting Steric & Electronic Barriers in Ortho-Fluoro Benzoate Couplings Ticket Priority: High (Risk of Side Reactions)
Executive Summary: The "Sandwich" Problem
Coupling 5-acetyl-2-fluorobenzoic acid presents a deceptive challenge. While fluorine has a small van der Waals radius (~1.47 Å, similar to hydrogen), it exerts a massive electronic influence.
You are likely facing two competing failure modes:
-
Steric/Electronic Shielding: The ortho-fluoro group creates electrostatic repulsion with the incoming nucleophile and twists the carboxylate out of planarity, significantly slowing down standard EDC/NHS or DCC couplings.
-
The Hidden Trap (SNAr): The ring is highly activated. The ortho-fluorine is a good leaving group because it is ortho to an electron-withdrawing carbonyl (the acid) and para to the electron-withdrawing acetyl group. If your activation is too slow, your amine coupling partner will attack the ring carbon instead of the carbonyl, displacing the fluorine (Nucleophilic Aromatic Substitution).
Module 1: Diagnostic & Decision Logic
Before selecting a protocol, determine your primary failure mode using this logic flow.
Figure 1: Diagnostic logic for selecting the correct coupling strategy based on impurity profiles.
Module 2: Reagent Selection Guide
Standard carbodiimides (EDC/DCC) are insufficient for this substrate. Use the following hierarchy:
| Reagent | Mechanism | Why Use It?[1] | Risk Factor |
| HATU / HOAt | Uronium salt with Aza-benzotriazole | The Gold Standard. The pyridine nitrogen in HOAt provides "anchimeric assistance" (neighboring group effect), stabilizing the active ester and accelerating amine attack faster than HOBt. | Moderate. If the amine is weak, hydrolysis competes. |
| TFFH / BTFFH | Fluoroamidinium salts | The SNAr Killer. Generates an Acyl Fluoride in situ. Acyl fluorides are highly reactive toward amines but stable to water. Crucially, they are small, overcoming the ortho-steric bulk. | Low. Excellent for preserving the fluorine on the ring. |
| Ghosez's Reagent | The Neutral Hammer. Converts acid to Acid Chloride under neutral conditions (unlike SOCl₂, which creates HCl). Essential if your substrate has acid-sensitive groups (like the acetyl moiety). | High Reactivity. Must be handled under strict anhydrous conditions. |
Module 3: Troubleshooting FAQs
Q1: I see a significant impurity with Mass = [Expected Product] - 20. What happened?
A: You likely have SNAr displacement . The amine attacked the C-F bond. The mass change corresponds to the loss of Fluorine (-19) and gain of a Hydrogen (+1) if hydrolysis occurred, or the addition of a second amine molecule.
-
Fix: You must make the carbonyl coupling faster than the ring substitution. Switch to TFFH (Protocol B) . The acyl fluoride intermediate reacts rapidly with the amine, outcompeting the SNAr reaction. Avoid heating the reaction above 40°C.
Q2: My yield is <10% using EDC/NHS. The starting material is recovered.
A: The ortho-fluorine lone pairs are repelling the NHS anion. The active ester is forming, but the amine cannot approach it effectively due to electrostatic repulsion.
-
Fix: Switch to HATU (Protocol A) . The HOAt leaving group is less sterically demanding and facilitates proton transfer to the amine, lowering the activation energy.
Q3: Can I just use Thionyl Chloride (SOCl₂) to make the acid chloride?
A: Risky. While SOCl₂ works, the harsh acidic byproducts (HCl) can promote side reactions with the meta-acetyl group (e.g., acid-catalyzed aldol condensation or chlorination of the alpha-carbon on the acetyl group).
-
Fix: If you need an acid chloride, use Ghosez’s Reagent .[2][3] It generates the acid chloride under neutral conditions.
Module 4: Validated Protocols
Protocol A: HATU-Mediated Coupling (Standard)
Best for: General coupling when SNAr is not the dominant failure mode.
-
Dissolution: Dissolve 5-acetyl-2-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Note: Do not use TEA; DIPEA is less nucleophilic and reduces risk of base-catalyzed side reactions.
-
Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes.
-
Checkpoint: The solution should turn yellow/orange.
-
-
Coupling: Add the amine (1.2 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS at 1 hour.
-
Tip: If conversion stalls at 50%, add 0.5 equiv of HOAt (additive) to re-activate.
-
Protocol B: TFFH Acyl Fluoride Method (High Steric/Electronic Difficulty)
Best for: Preventing SNAr and overcoming severe steric hindrance.
-
Setup: Dissolve 5-acetyl-2-fluorobenzoic acid (1.0 equiv) in anhydrous DCM (Dichloromethane).
-
Why DCM? DCM is non-polar enough to discourage the charged transition state of the SNAr reaction, unlike DMF.
-
-
Reagents: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (3.0 equiv).
-
Activation: Stir at 0°C for 30 minutes. This generates the Acid Fluoride .[4]
-
Coupling: Add the amine (1.2 equiv) dropwise.
-
Completion: Stir at RT for 2-4 hours. The acyl fluoride is highly reactive but "harder" (HSAB theory) than the active ester, matching well with primary amines.
Protocol C: Ghosez's Reagent (The "Neutral" Acid Chloride)
Best for: Extremely unreactive amines or acid-sensitive substrates.
-
Reagent Prep: Purchase or prepare Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[2][3]
-
Activation: In a flame-dried flask under Argon, dissolve the benzoic acid (1.0 equiv) in dry DCM.
-
Addition: Add Ghosez's Reagent (1.2 equiv) dropwise at RT. Stir for 1-2 hours.
-
Coupling: Cool to 0°C. Add a solution of your amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM.
-
Workup: Standard aqueous wash.
References
-
Carpino, L. A., et al. (1995).[3] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent."[3][11] Journal of the American Chemical Society.
-
Ghosez, L., et al. (1979).[2] "alpha-Chloro-enamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[3] Organic Syntheses.
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. bachem.com [bachem.com]
1H NMR interpretation and peak assignment for 5-Acetyl-2-fluorobenzoic acid
Technical Deep Dive: Structural Elucidation & Performance Comparison of 5-Acetyl-2-fluorobenzoic Acid
Part 1: Executive Summary & Core Directive
In the development of fluorinated pharmaceuticals, verifying the regioselective introduction of a fluorine atom is a critical quality gate. This guide provides a comparative structural analysis of 5-Acetyl-2-fluorobenzoic acid (Target) against its non-fluorinated precursor/analog, 3-Acetylbenzoic acid (Alternative).
The Challenge: Standard 1H NMR interpretation often fails to account for the significant "splitting confusion" introduced by the
The Solution: This guide establishes a self-validating assignment protocol using Heteronuclear Coupling Analysis , distinguishing the target molecule by its unique
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible spectral data, the following protocol minimizes solvent-solute interactions that obscure the carboxylic acid proton.
Reagents & Equipment:
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS. Reasoning: CDCl often leads to broadening or loss of the -COOH proton due to exchange; DMSO stabilizes the dimer form. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Instrument: 400 MHz (minimum) required to resolve H-F coupling.[1][2]
Step-by-Step Workflow:
-
Sample Drying: Dry the solid under vacuum (P < 10 mbar) at 40°C for 1 hour to remove trace water (which overlaps with the -COOH peak in DMSO).
-
Solvation: Dissolve completely in DMSO-d
. If turbidity persists, filter through a 0.2 µm PTFE filter. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 5.0 seconds (Critical for accurate integration of the aromatic protons vs. the acetyl methyl).
-
Scans (NS): 16 (minimum).
-
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance the resolution of hyperfine fluorine splitting.
Part 3: Comparative Analysis (The "Product" vs. "Alternative")
The following table contrasts the spectral signature of the target molecule against its non-fluorinated analog. This comparison highlights the "Fluorine Effect" —the diagnostic performance metric for this chemical series.
Table 1: Chemical Shift & Multiplicity Comparison
| Proton Assignment | Alternative (3-Acetylbenzoic Acid) | Target (5-Acetyl-2-fluorobenzoic Acid) | Performance Difference (Diagnostic Insight) |
| -COOH | ~13.2 ppm (Broad Singlet) | ~13.5 ppm (Broad Singlet) | Negligible: Acidic protons are poor diagnostics due to concentration dependence. |
| H-6 (Ortho to COOH) | ~8.55 ppm (Singlet-like/dd) | 8.35 - 8.45 ppm (dd) | Deshielding: The F-atom at C2 exerts a long-range effect. H6 appears as a doublet of doublets ( |
| H-4 (Para to COOH) | ~8.15 - 8.20 ppm (dt) | 8.10 - 8.20 ppm (ddd) | Splitting Complexity: H4 couples to H3 (ortho), H6 (meta), AND F2 (meta). The pattern transforms from a doublet to a complex multiplet. |
| H-3 (Meta to COOH) | ~7.65 ppm (t) | 7.40 - 7.50 ppm (dd) | Shielding & Coupling: This is the Key Identifier . The F-atom shields the ortho-proton (H3) significantly (~0.2 ppm upfield) and introduces a massive |
| Acetyl (-CH3) | ~2.65 ppm (Singlet) | 2.62 ppm (Singlet) | Invariant: The methyl group is too distant from the fluorine to show significant splitting or shifting. |
Note: Shifts are referenced to TMS (0.00 ppm) in DMSO-d
.
Part 4: Detailed Peak Assignment & Coupling Logic
The "Performance" of the target molecule's spectrum relies on identifying the specific coupling constants (
The Diagnostic Signal: H-3 (The "Fluorine Flag")
-
Position: Ortho to Fluorine (C2), Meta to Acetyl (C5).
-
Pattern: Doublet of Doublets (dd).
-
Coupling Analysis:
-
Interpretation: In the alternative (3-acetylbenzoic acid), this region is a triplet (t) arising from two ortho-proton neighbors. In the Target, the symmetry is broken. If you see a "pseudo-triplet" with large spacing (>8Hz), it confirms the Fluorine is at C2.
The Complex Signal: H-4
-
Position: Meta to Fluorine (C2), Ortho to Acetyl (C5).
-
Pattern: Doublet of doublets of doublets (ddd) or Multiplet.
-
Coupling Analysis:
The Deshielded Signal: H-6
-
Position: Para to Fluorine (C2), Ortho to Acetyl (C5), Ortho to COOH (C1).
-
Pattern: Doublet of doublets (dd).
-
Coupling Analysis:
- (Meta to H4): ~2.0 Hz.
- (Para): < 2.0 Hz (Often unresolved broadening).
Part 5: Visualizing the Logic (Graphviz)
The following diagram illustrates the logical workflow for confirming the structure using the data described above.
Figure 1: Decision tree for verifying the presence of the Ortho-Fluorine substituent via 1H NMR splitting patterns.
Part 6: References
-
Sigma-Aldrich. 2-Amino-5-fluorobenzoic acid Product Specification & NMR Data.[4] Retrieved from . (Used as reference for Fluorine substituent effects on Benzoic Acid core).
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220324, 3-Acetylbenzoic acid. Retrieved from . (Source for non-fluorinated analog chemical shifts).
-
Royal Society of Chemistry. ChemSpider: 2-Fluorobenzoic acid Spectra. Retrieved from . (Reference for base 2-fluoro-benzoic acid coupling constants).
-
Reich, H. J. WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. Retrieved from . (Authoritative source for
and values).
Sources
Publish Comparison Guide: IR Spectroscopy of 5-Acetyl-2-fluorobenzoic Acid
This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy characteristics of 5-Acetyl-2-fluorobenzoic acid , a critical intermediate in the synthesis of pharmaceutical compounds.
Executive Summary & Structural Logic
5-Acetyl-2-fluorobenzoic acid (CAS: 112572-52-8) presents a unique challenge in IR spectroscopy due to the interplay of three distinct functional groups on a single aromatic core: a carboxylic acid, an aryl ketone, and an aryl fluoride.
Unlike simple benzoic acid derivatives, this molecule exhibits dual carbonyl signaling (acid vs. ketone) and ortho-substituent effects (Fluorine at C2) that shift characteristic bands. This guide compares its spectral signature against key structural analogs to provide a self-validating identification protocol.
Structural Analysis for Spectral Prediction
-
C1 (-COOH): The primary acidic carbonyl. Being ortho to Fluorine, inductive effects typically shift this frequency higher than standard benzoic acid.
-
C2 (-F): The aryl fluoride. Provides a diagnostic "fingerprint" band in the 1200–1250 cm⁻¹ region.
-
C5 (-C=O-CH₃): The acetyl group. Located meta to the acid and para to the fluorine. It introduces a second, distinct carbonyl peak, often sharper and at a different frequency than the hydrogen-bonded acid carbonyl.[1]
Comparative Spectral Analysis
The following table contrasts the target molecule with its closest structural analogs. Use this data to differentiate the product from starting materials or byproducts.
Table 1: Characteristic Band Comparison (Wavenumbers in cm⁻¹)
| Functional Group Mode | Target: 5-Acetyl-2-fluorobenzoic Acid | Analog A: 2-Fluorobenzoic Acid | Analog B: 3-Acetylbenzoic Acid | Baseline: Benzoic Acid |
| O-H Stretch (Acid) | 2500–3300 (Broad, H-bonded) | 2500–3300 (Broad) | 2500–3300 (Broad) | 2500–3300 (Broad) |
| C=O[1] Stretch (Acid) | 1680–1705 (Broad shoulder) | 1680–1695 | 1685–1700 | ~1685 |
| C=O Stretch (Ketone) | 1675–1690 (Sharp, overlaps acid)* | Absent | 1680–1690 | Absent |
| C-F Stretch (Aryl) | 1210–1260 (Strong) | 1210–1250 | Absent | Absent |
| C=C Aromatic | 1580–1610 | 1580–1610 | 1580–1600 | 1580–1600 |
| C-H Out-of-Plane | 810–860 (1,2,4-trisubstituted) | 740–770 (1,2-disubstituted) | 740–770 (1,3-disubstituted) | 700 & 690 (Monosubstituted) |
> Critical Note: In solid-state samples (KBr/ATR), the ketone and acid carbonyls often overlap into a broadened, split peak between 1675–1705 cm⁻¹. Resolution requires careful sample preparation or solution-phase IR.
Detailed Band Assignment & Mechanism
A. The Carbonyl Region (1650–1750 cm⁻¹)
This is the most complex region for this molecule.
-
The Acid Carbonyl: Typically appears at 1680–1700 cm⁻¹ . The ortho-fluorine exerts an electron-withdrawing inductive effect (-I), which tends to stiffen the C=O bond, shifting it to a slightly higher frequency compared to unsubstituted benzoic acid.
-
The Ketone Carbonyl: The acetyl group at position 5 is conjugated with the ring. Aryl ketones typically absorb near 1685 cm⁻¹ .
-
Differentiation: Look for a "doublet" or a broadened peak with a shoulder. If the sample is run in dilute solution (e.g., CHCl₃), the intermolecular H-bonding of the acid breaks, shifting the acid peak to ~1730–1760 cm⁻¹, identifying it clearly against the static ketone peak.
B. The Fluorine Fingerprint (1200–1250 cm⁻¹)
The C-F stretch is a high-intensity band. In 2-fluorobenzoic acid derivatives, this band is robust and appears in the 1210–1260 cm⁻¹ range.
-
Validation: Comparison with 3-acetylbenzoic acid (non-fluorinated) will show a complete absence of this strong band, confirming the integrity of the C2 position.
C. Aromatic Substitution Pattern (Fingerprint Region)
The substitution pattern (1,2,4-trisubstituted) creates a unique bending vibration pattern.
-
1,2,4-Trisubstitution: Look for a medium/strong band near 810–860 cm⁻¹ (two adjacent hydrogens) and potentially a weaker band for the isolated hydrogen. This distinguishes it from the starting material (2-fluorobenzoic acid), which is ortho-disubstituted (approx. 750 cm⁻¹).
Visualization: Spectral Identification Logic
The following diagram illustrates the decision tree for validating 5-Acetyl-2-fluorobenzoic acid against potential impurities.
Figure 1: Logical workflow for distinguishing 5-Acetyl-2-fluorobenzoic acid from its metabolic or synthetic precursors.
Experimental Protocol: Solid-State Analysis
To ensure reproducibility and minimize artifacts from moisture (which obscures the OH region), follow this validated protocol.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred over KBr pellets for carboxylic acids to avoid moisture uptake.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Sample Preparation:
-
Ensure the sample is a fine, dry powder.
-
Place approximately 5–10 mg of 5-Acetyl-2-fluorobenzoic acid onto the crystal center.
-
-
Compression:
-
Apply high pressure using the anvil. Note: Carboxylic acid dimers are pressure-sensitive; consistent pressure is vital for reproducible C=O peak shapes.
-
-
Data Processing:
-
Apply ATR Correction (if quantitative comparison is needed).
-
Baseline correct only if significant drift is observed.
-
-
Validation Check:
-
Verify the O-H stretch is present but distinct from sharp N-H bands (impurities).
-
Confirm the C-F band at ~1240 cm⁻¹ is approximately 60–80% the intensity of the carbonyl band.
-
Substituent Effects Diagram
Understanding why the peaks shift ensures you can interpret deviations (e.g., if a salt form is generated).
Figure 2: Mechanistic impact of substituents on the vibrational frequencies of the benzoic acid core.
References
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (General theory on Carbonyl and Aromatic C-F shifts). [Link]
-
NIST Chemistry WebBook. Benzoic acid, 2-fluoro- Infrared Spectrum. (Source for Analog A comparison). [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Carboxylic Acids.[1] (Detailed mechanism of Acid C=O shifts). [Link]
-
PubChem. 5-Acetyl-2-fluorobenzoic acid Compound Summary. (Structural validation). [Link]
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of 5-Acetyl-2-fluorobenzoic Acid via LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the structural integrity of novel chemical entities is paramount. 5-Acetyl-2-fluorobenzoic acid, a bespoke building block, holds significant potential in the synthesis of advanced materials and pharmacologically active molecules. Its unique trifunctional substitution pattern—a carboxylic acid, a ketone, and a fluorine atom—offers a versatile scaffold for chemical elaboration. However, its utility is predicated on the unambiguous confirmation of its synthesis.
This guide, departing from rigid templates, offers a dynamic and scientifically-grounded approach to validating the synthesis of 5-Acetyl-2-fluorobenzoic acid. As your Senior Application Scientist, I will navigate you through the causal logic of experimental choices, ensuring each protocol is a self-validating system. We will explore not only the primary validation through Liquid Chromatography-Mass Spectrometry (LC-MS) but also essential orthogonal methods that provide a comprehensive and trustworthy characterization of your synthesized compound.
Conceptualizing the Synthesis: A Plausible Retrosynthetic Approach
A more controlled and plausible route would be the oxidation of a suitable precursor, such as 5-acetyl-2-fluorotoluene. This precursor, in turn, could be synthesized via a Friedel-Crafts acylation of 4-fluorotoluene. The methyl group is an ortho-, para- director, and the fluorine is also an ortho-, para- director, reinforcing the substitution at the desired position.
Caption: Plausible synthetic pathway for 5-Acetyl-2-fluorobenzoic acid.
The Cornerstone of Validation: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and indispensable tool for the confirmation of synthetic products. It provides information on the molecular weight of the target compound and can be used to assess its purity. For 5-Acetyl-2-fluorobenzoic acid, a reverse-phase LC method coupled with a mass spectrometer is the recommended approach.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization mode and aids in chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the analyte from the reverse-phase column. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions | A generic gradient suitable for screening; optimization may be required based on the impurity profile. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 1-5 µL | Dependent on instrument sensitivity and sample concentration. |
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive | Carboxylic acids are readily deprotonated in negative mode ([M-H]⁻). The acetyl group may facilitate protonation in positive mode ([M+H]⁺). |
| Scan Range | m/z 50-500 | A broad range to capture the parent ion and potential fragments. |
| Expected [M-H]⁻ | m/z 181.03 | Calculated for C₉H₆FO₃⁻. |
| Expected [M+H]⁺ | m/z 183.05 | Calculated for C₉H₈FO₃⁺. |
| Capillary Voltage | 3.0-4.0 kV | Typical voltage range for ESI. |
| Cone Voltage | 20-40 V | Can be optimized to control in-source fragmentation. |
| Source Temperature | 120-150 °C | Prevents solvent freezing and aids in desolvation. |
| Desolvation Temperature | 350-500 °C | Ensures complete desolvation of the analyte ions. |
Data Interpretation and Validation
The primary goal is to observe a chromatographic peak at a specific retention time that corresponds to the mass-to-charge ratio (m/z) of the target molecule. The presence of a peak at m/z 181.03 in negative ion mode and/or 183.05 in positive ion mode would be strong evidence for the successful synthesis of 5-Acetyl-2-fluorobenzoic acid.
Deepening the Confirmation: Tandem Mass Spectrometry (MS/MS)
To provide an unequivocal identification, tandem mass spectrometry (MS/MS) should be performed. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a "fingerprint" for the molecule.
Predicted Fragmentation Pattern
Based on the structure of 5-Acetyl-2-fluorobenzoic acid, we can predict the following fragmentation pathways in negative ion mode ([M-H]⁻ at m/z 181.03):
-
Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 137.04.
-
Loss of the acetyl group: Cleavage of the bond between the aromatic ring and the acetyl group, resulting in a fragment at m/z 139.02.
-
Loss of a methyl radical from the acetyl group: This would lead to a fragment at m/z 166.01.
Caption: Predicted MS/MS fragmentation of 5-Acetyl-2-fluorobenzoic acid.
Orthogonal Validation Methods: Building a Comprehensive Picture
While LC-MS provides crucial molecular weight and purity information, a robust validation strategy incorporates orthogonal analytical techniques that probe different molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For 5-Acetyl-2-fluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would be highly informative.
Predicted ¹H NMR (in CDCl₃):
-
Carboxylic acid proton: A broad singlet around 10-12 ppm.
-
Aromatic protons: Three protons in the aromatic region (7-8.5 ppm) exhibiting splitting patterns consistent with their coupling to each other and to the fluorine atom.
-
Acetyl protons: A sharp singlet around 2.6 ppm.
Predicted ¹³C NMR (in CDCl₃):
-
Carbonyl carbons: Two signals in the downfield region (165-200 ppm) for the carboxylic acid and ketone.
-
Aromatic carbons: Six signals in the aromatic region (110-170 ppm), with the carbon attached to the fluorine showing a characteristic large coupling constant.
-
Acetyl methyl carbon: A signal in the upfield region (around 25-30 ppm).
¹⁹F NMR (in CDCl₃):
-
A single resonance, the chemical shift of which will be characteristic of a fluorine atom on an acetylated benzoic acid ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorptions:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: In their characteristic regions.
Melting Point Analysis
The melting point is a simple and effective physical property for assessing the purity of a crystalline solid. A sharp melting point range close to a literature value (if available) is indicative of a pure compound. While a specific literature value for 5-Acetyl-2-fluorobenzoic acid is not readily found, comparison with related isomers can provide a reasonable expectation. For example, 5-Chloro-2-fluorobenzoic acid has a melting point of 152-157 °C[1].
Comparison with Alternative Analytical Methods
While LC-MS is the primary focus of this guide, it is important to understand its advantages and limitations in comparison to other techniques.
| Analytical Method | Strengths | Weaknesses | Application in this Context |
| LC-MS | High sensitivity and selectivity; provides molecular weight information. | Does not provide detailed structural information on its own; can suffer from matrix effects. | Primary tool for confirming molecular weight and assessing purity. |
| NMR Spectroscopy | Provides detailed structural information and connectivity. | Lower sensitivity than MS; requires larger sample amounts. | Essential for unambiguous structure elucidation. |
| FT-IR Spectroscopy | Excellent for identifying functional groups. | Does not provide information on molecular weight or connectivity. | Confirms the presence of key functional groups (carboxylic acid, ketone, C-F). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids. | Less suitable than LC-MS for this non-volatile analyte. |
| Melting Point | Simple, fast, and good indicator of purity. | Not a definitive identification method; requires a pure, solid sample. | A quick and easy check for purity. |
Conclusion
Validating the synthesis of a novel compound like 5-Acetyl-2-fluorobenzoic acid requires a multi-faceted and evidence-based approach. While LC-MS, and particularly LC-MS/MS, stands as the cornerstone of this process by providing definitive molecular weight and fragmentation data, it should not be used in isolation. The integration of orthogonal methods such as NMR and FT-IR spectroscopy, along with the simple yet powerful melting point determination, creates a self-validating system that ensures the scientific integrity of your findings. By understanding the "why" behind each experimental choice, researchers can confidently and authoritatively characterize their synthesized molecules, paving the way for their successful application in drug discovery and materials science.
References
Sources
A Researcher's Guide to Purity: Commercial vs. Synthesized 5-Acetyl-2-fluorobenzoic Acid
In the precise world of pharmaceutical research and drug development, the purity of a chemical building block is not merely a quantitative measure; it is a critical determinant of experimental success, reproducibility, and, ultimately, patient safety. 5-Acetyl-2-fluorobenzoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity can directly influence reaction yields, impurity profiles of subsequent steps, and the biological activity of the final compound.
This guide provides an in-depth comparison of the purity profiles of commercially procured 5-Acetyl-2-fluorobenzoic acid versus a typical laboratory-synthesized batch. We will move beyond simple percentage points to explore the nature of impurities, the causality behind their presence, and the rigorous analytical methodologies required to uncover them. This framework is designed to empower researchers to make informed decisions about sourcing and qualifying this critical reagent for their specific applications.
The Contenders: Defining the Samples
1. Commercial Grade 5-Acetyl-2-fluorobenzoic Acid
Commercial suppliers provide a product that meets a specified purity level, often greater than 98%. This material is produced on a large scale, and while the primary component is of high purity, the impurity profile may contain trace amounts of starting materials, reagents, or by-products from the specific industrial synthesis route. These impurities are often uncharacterized on a routine Certificate of Analysis (CoA) beyond a general "total impurities" value. For the purpose of this guide, we will consider a representative commercial sample with a stated purity of ≥98.0% .
2. Laboratory Synthesized 5-Acetyl-2-fluorobenzoic Acid
A common laboratory-scale synthesis involves the Friedel-Crafts acylation of 2-fluorotoluene, followed by oxidation of the methyl group. This multi-step process can introduce specific, predictable impurities.
-
Step 1: Friedel-Crafts Acylation of 2-fluorotoluene. This reaction can yield a mixture of isomers, primarily the desired 4-acetyl-1-fluoro-2-methylbenzene, but also potentially the 5-acetyl-1-fluoro-2-methylbenzene regioisomer. Incomplete reaction can leave unreacted 2-fluorotoluene.
-
Step 2: Oxidation. The oxidation of the methyl group to a carboxylic acid (e.g., using potassium permanganate) can be incomplete, leaving some of the acetyl-fluorotoluene intermediate.[1] Over-oxidation or side reactions, though less common, can also introduce other related aromatic acids.
For this guide, our "synthesized" sample represents the crude product post-workup but prior to extensive purification (e.g., recrystallization or chromatography), providing a realistic snapshot of a typical synthetic batch.
The Analytical Gauntlet: A Multi-Modal Approach to Purity Assessment
A single analytical technique is insufficient to declare a compound "pure." A robust, self-validating purity assessment relies on orthogonal methods that measure different physicochemical properties. Here, we detail the core experimental protocols for a comprehensive comparison.
Sources
A Comparative Analysis of the Synthesis Yield of 5-Acetyl-2-fluorobenzoic Acid and Its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding the Impact of Fluorination on Acylation Yields
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these fluorinated analogs can present unique challenges and opportunities in terms of reaction yield and regioselectivity. This guide provides a comparative analysis of the synthetic yield of 5-Acetyl-2-fluorobenzoic acid against its non-fluorinated counterparts, offering insights into the electronic effects of fluorine in electrophilic aromatic substitution.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated benzoic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring, thereby influencing the course and efficiency of subsequent chemical transformations. One such critical transformation is Friedel-Crafts acylation, a fundamental method for introducing an acyl group onto an aromatic ring.[1][2] This guide focuses on the acetylation of 2-fluorobenzoic acid to yield 5-Acetyl-2-fluorobenzoic acid and compares its synthetic efficiency with analogous reactions on non-fluorinated benzoic acid derivatives.
Comparative Synthesis and Yield Analysis
To provide a clear and objective comparison, we will examine the synthesis of three key compounds: 5-Acetyl-2-fluorobenzoic acid, acetylsalicylic acid (aspirin), and N-acetylanthranilic acid. It is important to note that the acetylation of salicylic acid and anthranilic acid occurs on the hydroxyl and amino groups (O-acetylation and N-acetylation, respectively), representing a different reaction type from the C-acetylation of 2-fluorobenzoic acid. A more direct, albeit mechanistically distinct, comparison for C-acetylation is the synthesis of 4-acetylbenzoic acid.
| Compound | Starting Material | Reaction Type | Typical Yield (%) |
| 5-Acetyl-2-fluorobenzoic acid | 2-Fluorobenzoic acid | Friedel-Crafts Acylation (C-acetylation) | Not widely reported |
| Acetylsalicylic Acid (Aspirin) | Salicylic Acid | O-Acetylation | 75-95%[3][4] |
| N-Acetylanthranilic Acid | Anthranilic Acid | N-Acetylation | 82-94%[5][6] |
| 4-Acetylbenzoic Acid | p-Methylacetophenone | Oxidation | ~92%[7] |
Note: The yield for 5-Acetyl-2-fluorobenzoic acid via direct acylation of 2-fluorobenzoic acid is not extensively documented in readily available literature, highlighting a gap in comparative synthetic data.
Mechanistic Insights: The Role of the Fluorine Substituent
The fluorine atom at the 2-position of the benzoic acid ring exerts a significant influence on the regioselectivity and rate of electrophilic aromatic substitution, such as Friedel-Crafts acylation. Fluorine is an electronegative atom, and its strong inductive effect (-I) deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which is an activating effect.[6]
In the case of 2-fluorobenzoic acid, the carboxylic acid group is a meta-directing deactivator. The fluorine atom, being an ortho, para-director, will direct incoming electrophiles to the positions ortho and para to itself. The interplay of these directing effects and the overall deactivation of the ring makes the prediction of the major product and its yield complex. The acylation is expected to occur at the position that is least deactivated and sterically accessible. The 5-position is para to the fluorine atom and meta to the carboxylic acid group, making it a plausible, albeit challenging, position for acylation.
The anomalous reactivity of fluorobenzene in electrophilic aromatic substitution is a known phenomenon, where reactions at the para position can be faster than on benzene itself.[8] This is attributed to a favorable balance of inductive and resonance effects. This effect may play a role in the feasibility of synthesizing 5-Acetyl-2-fluorobenzoic acid.
Experimental Protocols
Detailed, step-by-step methodologies for the synthesis of the non-fluorinated analogs are provided below. A specific, validated protocol for the direct acylation of 2-fluorobenzoic acid to 5-acetyl-2-fluorobenzoic acid with reliable yield data is not prominently available in the reviewed literature.
Synthesis of Acetylsalicylic Acid (Aspirin)
This protocol describes the O-acetylation of salicylic acid.
Workflow:
Caption: Synthesis of Acetylsalicylic Acid.
Procedure:
-
Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.[9]
-
Add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[9]
-
Gently heat the flask on a steam bath for at least 10 minutes.[9]
-
Allow the flask to cool to room temperature.
-
Slowly add 50 mL of cold water to the mixture to precipitate the product.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash with cold water.
-
Dry the crystals to obtain acetylsalicylic acid.
Synthesis of N-Acetylanthranilic Acid
This protocol details the N-acetylation of anthranilic acid.
Workflow:
Sources
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. US20090082592A1 - Green catalytic process for the synthesis of acetyl salicylic acid - Google Patents [patents.google.com]
- 4. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
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5-Acetyl-2-fluorobenzoic acid proper disposal procedures
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Acetyl-2-fluorobenzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The causality behind each procedural step is explained to build a comprehensive understanding of the required safety protocols.
Hazard Identification and Risk Assessment
Core Hazards:
-
Skin Irritation: Like many benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or powder can lead to irritation of the respiratory tract.[1][2][3]
The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[1][3] Due to the presence of the carboxylic acid group, the compound is acidic and may be corrosive, especially in aqueous solutions.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, a combination of engineering controls and appropriate PPE is mandatory.
Engineering Controls:
-
Fume Hood: All handling of solid 5-Acetyl-2-fluorobenzoic acid and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.[5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against direct exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills. |
Spill and Exposure Procedures
Immediate and correct response to a spill or exposure is critical to minimizing harm.
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Cleanup Protocol:
-
Evacuate and Secure: For large spills, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Before cleanup, don the full PPE as described in the table above.
-
Contain and Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] Place the material into a suitable, labeled container for hazardous waste disposal.[5][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated after cleanup.
Proper Disposal Procedures
Disposal of 5-Acetyl-2-fluorobenzoic acid must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3][7]
Step-by-Step Disposal Protocol:
-
Waste Characterization:
-
As a halogenated organic acid, this waste must be segregated.[8]
-
Due to its acidic nature, it may be classified as a corrosive hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA). The specific waste code D002 (Corrosive Waste) applies if a representative sample of the waste has a pH less than or equal to 2.[9][10]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3][5]
-
-
Waste Collection and Segregation:
-
Collect all waste containing 5-Acetyl-2-fluorobenzoic acid (including contaminated solids, solutions, and PPE) in a designated, chemically compatible container.[8]
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Crucially, this halogenated organic waste must be kept separate from non-halogenated waste to facilitate proper disposal and avoid dangerous reactions.[11]
-
-
Labeling:
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Use secondary containment (like a plastic tub) to prevent the spread of potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[8]
-
The waste will be transported and disposed of by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[1]
-
The following diagram illustrates the decision-making workflow for the disposal of 5-Acetyl-2-fluorobenzoic acid.
Caption: Disposal workflow for 5-Acetyl-2-fluorobenzoic acid.
References
-
Alfa Aesar. (2025, September 5). Safety Data Sheet: 2-Fluorobenzoic acid. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,4-Dichloro-5-fluorobenzoic acid. [Link]
-
Rutgers University. (n.d.). Policy for the Disposal of Biological Waste. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]
-
U.S. Environmental Protection Agency. (1972). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
Organic Chemistry Portal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
University of Washington. (n.d.). Organic Acid Standard Operating Procedure. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
